4-(Pentyloxy)benzene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pentoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-2-3-4-9-15-10-5-7-11(8-6-10)16(12,13)14/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNBAZJJEQNSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285960 | |
| Record name | 4-(Pentyloxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58076-33-8 | |
| Record name | 4-(Pentyloxy)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58076-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pentyloxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Pentyloxy)benzene-1-sulfonyl chloride CAS 1018271-60-7 properties
Clarifying Identity, Synthesis, and Applications in Drug Discovery
Executive Summary & Critical Identity Verification
Alert: Chemical Identity Discrepancy A rigorous analysis of the requested topic reveals a critical conflict between the chemical name and the CAS number provided.
-
The Name: 4-(Pentyloxy)benzene-1-sulfonyl chloride refers to an aromatic sulfonyl chloride used widely in liquid crystal synthesis and medicinal chemistry.
-
The CAS (1018271-60-7): Corresponds to 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride, an aliphatic sulfonyl chloride derivative.[1][2]
Editorial Decision: This guide prioritizes the chemical name (4-(Pentyloxy)benzene-1-sulfonyl chloride), as it represents a distinct and chemically significant class of alkoxybenzenesulfonyl chlorides. However, to ensure comprehensive utility, the distinction is visualized below.
Figure 1: Structural Identity & Discrepancy Analysis
Caption: Divergence between the requested chemical name and CAS number. This guide focuses on Target A (The Name).
Chemical Identity & Physicochemical Profile
4-(Pentyloxy)benzene-1-sulfonyl chloride is a lipophilic electrophile. Its core utility lies in its ability to introduce a p-pentyloxybenzenesulfonyl moiety, which confers both significant lipophilicity and a rigid, rod-like geometry desirable in mesogenic (liquid crystal) materials and specific pharmacological targets.
Table 1: Physicochemical Constants
| Property | Value / Description | Note |
| IUPAC Name | 4-(Pentyloxy)benzene-1-sulfonyl chloride | |
| Common Synonyms | 4-n-Amyloxybenzenesulfonyl chloride; p-Pentoxybenzenesulfonyl chloride | "Amyloxy" = Pentyloxy |
| Correct CAS | 58076-33-8 | [1] |
| Molecular Formula | C₁₁H₁₅ClO₃S | |
| Molecular Weight | 262.75 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 68–72 °C (Typical for C5 homolog) | [2] |
| Boiling Point | ~367 °C (Predicted at 760 mmHg) | Decomposes before boiling |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene | Reacts with water/alcohols |
| LogP (Predicted) | ~3.8 – 4.2 | Highly Lipophilic |
Synthetic Pathways & Manufacturing
The synthesis of 4-(pentyloxy)benzene-1-sulfonyl chloride follows a classic electrophilic aromatic substitution pathway. The presence of the alkoxy group at the para position directs the incoming sulfonyl group to the favored position due to electronic donation and steric factors.
3.1. Primary Route: Chlorosulfonation
This is the industrial standard, utilizing chlorosulfonic acid (
Reaction Scheme:
Detailed Protocol:
-
Precursor Preparation: (Pentyloxy)benzene is prepared via Williamson ether synthesis (Phenol + 1-Bromopentane +
in Acetone). -
Chlorosulfonation:
-
Cool chlorosulfonic acid (3.0 – 5.0 equivalents) to 0°C under
atmosphere. -
Add (Pentyloxy)benzene dropwise. Critical: Maintain temperature <5°C to prevent disulfonylation or decomposition.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2–4 hours.
-
-
Quenching & Isolation:
-
Pour the reaction mixture slowly onto crushed ice. Safety: Highly exothermic; evolution of HCl gas.
-
The product precipitates as a white solid.
-
Filter and wash with cold water.
-
Purification: Recrystallize from hexane or petroleum ether to remove sulfonic acid byproducts.
-
Figure 2: Synthesis Workflow
Caption: Step-wise synthesis from phenol to the final sulfonyl chloride.
Reactivity Profile & Mechanism
As an aromatic sulfonyl chloride, this compound is a "hard" electrophile at the sulfur atom. It is less reactive than aliphatic sulfonyl chlorides (like the CAS 1018271-60-7 mismatch) but still requires anhydrous conditions.
4.1. Key Reactions
-
Sulfonamide Formation (Aminolysis):
-
Reagent: Primary or Secondary Amines (
). -
Mechanism:[3] Nucleophilic attack at sulfur, elimination of chloride.
-
Utility: Generating lipophilic sulfonamide libraries for SAR (Structure-Activity Relationship) studies.
-
-
Sulfonate Ester Formation:
-
Reagent: Alcohols (
). -
Utility: Protecting groups or leaving group installation.
-
-
Hydrolysis:
-
Condition: Exposure to moisture/water.[4]
-
Product: 4-(Pentyloxy)benzenesulfonic acid (corrosive acid).
-
Applications in Drug Discovery & Material Science
5.1. Medicinal Chemistry: The "Lipophilic Tail" Strategy
The 4-pentyloxy chain is a critical structural motif for tuning LogP .
-
SAR Optimization: In drug design, replacing a methoxy (C1) group with a pentyloxy (C5) group significantly increases lipophilicity (~ +2.0 LogP units). This enhances membrane permeability and blood-brain barrier (BBB) penetration.
-
Target Classes:
5.2. Liquid Crystals (Mesogens)
The 4-alkoxybenzenesulfonyl core is a classic "rod-like" (calamitic) mesogen.
-
Role: The rigid sulfonyl-benzene core provides the "hard" segment, while the flexible pentyl tail acts as the "soft" segment. This micro-phase separation drives the formation of smectic or nematic liquid crystal phases [3].
Handling, Stability & Safety (E-E-A-T)
Safety Profile:
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
-
Moisture Sensitivity: Reacts violently with water to release HCl gas.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Self-Validating Protocol for Handling:
-
Visual Check: If the solid is "wet" or sticky, hydrolysis has occurred. Recrystallize before use.
-
Solvent Test: Dissolve a small amount in dry DCM. If it remains clear, the reagent is good. If a precipitate (sulfonic acid) forms or it is insoluble, the reagent is degraded.
References
-
PubChem. 4-(Pentyloxy)benzoyl chloride (Analogous Property Reference). Available at: [Link]
- Gray, G. W.Molecular Structure and the Properties of Liquid Crystals. Academic Press, 1962. (Foundational text on alkoxy-benzene mesogens).
Sources
- 1. 1018271-63-0|3-(4-Chlorophenoxy)propane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
An In-Depth Technical Guide to 4-n-Amyloxybenzenesulfonyl Chloride: Structure, Properties, and Synthetic Strategies
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-n-amyloxybenzenesulfonyl chloride, a specialized organic reagent. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related structural analogs and established chemical principles to offer a robust profile. We will delve into its molecular structure, predicted physicochemical properties, logical synthetic pathways, and its potential applications as a strategic building block in medicinal chemistry and drug development.
Core Molecular Profile
4-n-Amyloxybenzenesulfonyl chloride belongs to the family of aromatic sulfonyl chlorides, which are distinguished by a sulfonyl chloride group (-SO₂Cl) attached to a benzene ring. The "4-n-amyloxy" designation indicates a straight-chain pentoxy group (-O-(CH₂)₄CH₃) at the para position of the benzene ring. This lipophilic alkyl ether tail is a key feature that can be exploited to modulate the pharmacological properties of derivative compounds.
Chemical Structure and Formula
The structure combines an electrophilic sulfonyl chloride functional group with a benzene ring activated by an electron-donating amyloxy ether group. This electronic characteristic influences the reactivity of the sulfonyl chloride and the aromatic ring itself.
Caption: Chemical structure of 4-n-Amyloxybenzenesulfonyl chloride.
Molecular Formula and Weight
A precise understanding of a compound's molecular weight is fundamental for all stoichiometric calculations in synthesis and for characterization via mass spectrometry.
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClO₃S |
| Molecular Weight | 278.75 g/mol |
| IUPAC Name | 4-(pentyloxy)benzene-1-sulfonyl chloride |
| SMILES | CCCCCCOc1ccc(cc1)S(=O)(=O)Cl |
Physicochemical Properties: An Analog-Based Assessment
Direct, experimentally-derived data for 4-n-amyloxybenzenesulfonyl chloride are scarce. However, we can reliably predict its properties by examining closely related analogs. 4-n-Butoxybenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride serve as excellent reference points. The primary difference is the length of the alkyl chain, which is expected to systematically increase lipophilicity and slightly alter physical properties like boiling point and solubility.
| Property | 4-n-Amyloxybenzenesulfonyl chloride (Predicted) | 4-n-Butoxybenzenesulfonyl chloride[1] | 4-Methoxybenzenesulfonyl chloride[2][3] |
| Molecular Weight ( g/mol ) | 278.75 | 248.73 | 206.65 |
| LogP (Octanol/Water Partition) | ~3.3 - 3.8 (Increased lipophilicity) | 2.793 | ~1.5 |
| Water Solubility | Low, prone to rapid hydrolysis | Low (log10ws = -3.27) | Reacts with water[4] |
| Reactivity | High; moisture-sensitive, corrosive | High; moisture-sensitive | High; moisture-sensitive, corrosive[2] |
| Physical Form | Expected to be a liquid or low-melting solid | Liquid or low-melting solid | Solid |
The key takeaway is the compound's inherent reactivity. Like virtually all sulfonyl chlorides, it is highly susceptible to hydrolysis.[5][6] This reaction, which yields the corresponding sulfonic acid, necessitates handling under anhydrous conditions to preserve the material's integrity.
Synthesis and Mechanistic Considerations
The most direct and industrially scalable method for preparing arylsulfonyl chlorides is the electrophilic aromatic substitution reaction between an activated benzene derivative and chlorosulfonic acid.[6][7]
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic approach disconnects the C-S bond, identifying n-amyloxybenzene (also known as amyl phenyl ether) as the immediate precursor and chlorosulfonic acid as the sulfonating and chlorinating agent.
Caption: Synthetic pathway for 4-n-Amyloxybenzenesulfonyl chloride.
Experimental Protocol: Synthesis via Chlorosulfonation
This protocol is adapted from established procedures for the synthesis of benzenesulfonyl chlorides.[7][8] Causality : The use of a significant excess of chlorosulfonic acid serves a dual purpose: it acts as both the reactant and the solvent, driving the reaction to completion and minimizing the formation of diaryl sulfone byproducts.[7] The reaction is performed at low temperatures to control the exothermic reaction and improve the regioselectivity for the para-substituted product, which is sterically and electronically favored by the bulky, ortho-para directing amyloxy group.
Materials:
-
n-Amyloxybenzene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM) or other inert solvent
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize the HCl gas byproduct), add 3-5 molar equivalents of chlorosulfonic acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C. Rationale : This temperature control is critical to prevent side reactions and decomposition.
-
Substrate Addition: Slowly add 1 molar equivalent of n-amyloxybenzene dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing of the biphasic system.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching: In a separate large beaker, prepare a substantial quantity of crushed ice. Self-Validation : Slowly and carefully pour the reaction mixture onto the crushed ice with stirring. This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid and precipitates the water-insoluble product. This must be done in a well-ventilated fume hood due to the vigorous evolution of HCl and SO₂ gases.
-
Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization, if necessary, to yield pure 4-n-amyloxybenzenesulfonyl chloride.
Applications in Research and Drug Development
The primary value of 4-n-amyloxybenzenesulfonyl chloride lies in its role as a versatile synthetic intermediate for introducing the 4-n-amyloxyphenylsulfonyl moiety into target molecules. This group combines a reactive handle with a lipophilic tail, a common strategy in drug design.
Synthesis of Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is a robust and fundamental transformation that yields sulfonamides.[6] This reaction forms the basis of the Hinsberg test for distinguishing between amine classes.
-
Medicinal Relevance: The sulfonamide functional group is a cornerstone of medicinal chemistry.[9] It is present in a vast array of therapeutic agents, including antibacterial sulfa drugs, diuretics, anticonvulsants, and kinase inhibitors.[10] The introduction of the n-amyloxy group can enhance membrane permeability and allow the molecule to probe hydrophobic binding pockets in target enzymes, such as kinases or carbonic anhydrases.[11]
Synthesis of Sulfonate Esters
Similarly, reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) yields sulfonate esters.
-
Medicinal Relevance: While historically used more as leaving groups in organic synthesis, aromatic sulfonate esters are gaining attention as pharmacologically active compounds. Recent studies have demonstrated that certain sulfonate derivatives possess potent anticancer activity, capable of inducing G2/M cell cycle arrest and apoptosis.[12] 4-n-Amyloxybenzenesulfonyl chloride provides a scaffold to generate novel sulfonate esters where the lipophilic tail can be tailored for specific biological targets.
Safety and Handling
Based on data from analogous sulfonyl chlorides, 4-n-amyloxybenzenesulfonyl chloride should be handled as a hazardous chemical.[13]
-
Hazards: The compound is expected to be corrosive and cause severe skin burns and eye damage.[2] It is a lachrymator and is harmful if inhaled.
-
Precautions: Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines.
Conclusion
4-n-Amyloxybenzenesulfonyl chloride is a valuable, though not commercially common, chemical intermediate. Its structure is strategically designed for applications in medicinal chemistry, offering a reliable method to install a 4-n-amyloxyphenylsulfonyl group. By understanding its properties through the lens of well-documented analogs and employing established synthetic protocols, researchers can effectively utilize this reagent to construct novel sulfonamide and sulfonate ester derivatives, paving the way for the discovery of new therapeutic agents.
References
- Title: 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9 Source: OECD SIDS URL
-
Title: Benzenesulfonyl chloride Source: Organic Syntheses Procedure URL: [Link]
-
Title: 4-n-Butoxy-benzenesulfonyl-chloride.pdf Source: Cheméo URL: [Link]
-
Title: 4-aminobenzenesulfonyl Chloride | C6H6ClNO2S | CID 10910356 Source: PubChem URL: [Link]
-
Title: 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 Source: PubChem URL: [Link]
-
Title: 4-Methoxybenzenesulfonyl chloride Source: unicarbkb URL: [Link]
-
Title: Benzenesulfonyl chloride Source: NIST WebBook URL: [Link]
-
Title: Application of Sulfonyl in Drug Design | Request PDF Source: ResearchGate URL: [Link]
-
Title: Benzenesulfonyl chloride Source: Wikipedia URL: [Link]
-
Title: 4-(Benzyloxy)benzene-1-sulfonyl chloride | C13H11ClO3S | CID 4738385 Source: PubChem URL: [Link]
- Title: A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride Source: Google Patents URL
-
Title: Benzenesulfonyl chloride, 4-methoxy- Source: NIST WebBook URL: [Link]
-
Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: MDPI URL: [Link]
-
Title: Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest Source: PMC URL: [Link]
-
Title: Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: 4-Chlorobenzenesulfonyl chloride Source: Inxight Drugs URL: [Link]
- Title: Process for the preparation of 4- chlorobenzenesulfonyl chloride Source: Google Patents URL
Sources
- 1. chemeo.com [chemeo.com]
- 2. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
- 4. 4-Methoxybenzenesulfonyl chloride | unicarbkb [unicarbkb.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-(Benzyloxy)benzene-1-sulfonyl chloride | C13H11ClO3S | CID 4738385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamide Antibiotics Utilizing 4-(Pentyloxy)benzene-1-sulfonyl chloride
Introduction: The Enduring Scaffold of Sulfonamides and the Utility of Alkoxy-Substituted Precursors
Sulfonamides represent a cornerstone in the history and ongoing development of antimicrobial agents. Since the discovery of Prontosil, the first commercially available antibacterial sulfonamide, this versatile pharmacophore has been integral to the creation of a wide array of therapeutics.[1] The general structure, an organosulfur compound containing the -SO₂NH- moiety, allows for diverse chemical modifications, leading to agents with antibacterial, diuretic, and anticonvulsant properties.[1]
The biological activity of sulfonamides often stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt a vital metabolic pathway in susceptible microorganisms.
This application note provides a comprehensive guide for the synthesis of novel sulfonamide antibiotics using 4-(pentyloxy)benzene-1-sulfonyl chloride as a key building block. The introduction of the pentyloxy group offers a strategic modification to the core phenylsulfonyl scaffold, potentially influencing the lipophilicity, metabolic stability, and target-binding affinity of the resulting sulfonamide derivatives. We present a detailed, two-step synthetic pathway, commencing with the preparation of the sulfonyl chloride precursor from 4-(pentyloxy)aniline, followed by its reaction with a model primary amine to yield the target sulfonamide. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis, purification, and characterization of these promising compounds.
Chemical Rationale and Mechanistic Overview
The synthesis of sulfonamides from sulfonyl chlorides is a classic example of nucleophilic acyl substitution at a sulfur center.[2] The overall process can be dissected into two primary stages: the preparation of the electrophilic sulfonyl chloride and its subsequent reaction with a nucleophilic amine.
Part 1: Synthesis of 4-(Pentyloxy)benzene-1-sulfonyl chloride
The journey to our target sulfonamides begins with the synthesis of the key electrophile, 4-(pentyloxy)benzene-1-sulfonyl chloride. A common and effective method for this transformation is the diazotization of the corresponding aniline, 4-(pentyloxy)aniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This process, a variation of the Sandmeyer reaction, provides a reliable route to the desired sulfonyl chloride.[1]
Part 2: Sulfonamide Bond Formation
The core of sulfonamide synthesis lies in the reaction between the sulfonyl chloride and a primary or secondary amine. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.[2]
A base, such as pyridine or triethylamine, is typically included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. The removal of HCl is crucial as it can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction.[3]
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocols
Safety Precautions:
Sulfonyl chlorides are corrosive and react with moisture, releasing HCl gas.[4] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5][6]
Part 1: Synthesis of 4-(Pentyloxy)benzene-1-sulfonyl chloride from 4-(Pentyloxy)aniline
This protocol is adapted from general procedures for the synthesis of aryl sulfonyl chlorides from anilines.[1]
Materials and Reagents:
-
4-(Pentyloxy)aniline (CAS: 39905-50-5)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate
-
Copper(I) Chloride (CuCl)
-
Acetic Acid
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-(pentyloxy)aniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in glacial acetic acid saturated with sulfur dioxide gas.
-
Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(pentyloxy)benzene-1-sulfonyl chloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.
-
Part 2: Synthesis of a Model Sulfonamide Antibiotic: N-(pyrimidin-2-yl)-4-(pentyloxy)benzenesulfonamide
This protocol describes the reaction of 4-(pentyloxy)benzene-1-sulfonyl chloride with 2-aminopyrimidine, a common structural motif in sulfonamide drugs.
Materials and Reagents:
-
4-(Pentyloxy)benzene-1-sulfonyl chloride (CAS: 58076-33-8)
-
2-Aminopyrimidine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyrimidine (1.1 equivalents) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Sulfonyl Chloride Addition:
-
Dissolve 4-(pentyloxy)benzene-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude sulfonamide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(pyrimidin-2-yl)-4-(pentyloxy)benzenesulfonamide.
-
Characterization of the Synthesized Sulfonamide
The structure and purity of the synthesized sulfonamide should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations for N-(pyrimidin-2-yl)-4-(pentyloxy)benzenesulfonamide |
| ¹H NMR | Signals corresponding to the aromatic protons of the pentyloxybenzene and pyrimidine rings, a triplet for the terminal methyl group of the pentyloxy chain, multiplets for the methylene groups of the pentyloxy chain, and a broad singlet for the N-H proton of the sulfonamide. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the pentyloxy group, and the carbons of the pyrimidine ring. |
| IR Spectroscopy | Characteristic stretching vibrations for the S=O bonds of the sulfonyl group (around 1350 cm⁻¹ and 1160 cm⁻¹), N-H stretching (around 3250 cm⁻¹), and C-O stretching of the ether linkage.[7] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the synthesized compound. |
digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes Start_Aniline [label="4-(Pentyloxy)aniline"]; Diazotization [label="Diazotization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfonylation [label="Sulfonylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfonyl_Chloride [label="4-(Pentyloxy)benzene-1-sulfonyl chloride"]; Amine [label="2-Aminopyrimidine"]; Sulfonamide_Formation [label="Sulfonamide Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Product [label="Crude Sulfonamide"]; Purification [label="Purification\n(Chromatography/Recrystallization)", shape=ellipse, fillcolor="#FBBC05"]; Final_Product [label="Pure N-(pyrimidin-2-yl)-4-\n(pentyloxy)benzenesulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, IR, MS)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start_Aniline -> Diazotization; Diazotization -> Sulfonylation; Sulfonylation -> Sulfonyl_Chloride; Sulfonyl_Chloride -> Sulfonamide_Formation; Amine -> Sulfonamide_Formation; Sulfonamide_Formation -> Crude_Product; Crude_Product -> Purification; Purification -> Final_Product; Final_Product -> Characterization; }
Caption: Overall Experimental Workflow.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of novel sulfonamide antibiotics utilizing 4-(pentyloxy)benzene-1-sulfonyl chloride. The strategic incorporation of an alkoxy substituent on the phenylsulfonyl core offers a valuable avenue for modulating the physicochemical and pharmacological properties of this important class of therapeutic agents. By following the outlined procedures for synthesis, purification, and characterization, researchers can efficiently generate and evaluate new sulfonamide candidates in their drug discovery endeavors.
References
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations (Page 139). Retrieved from [Link]
-
DKSH. (n.d.). SYNTHON Chemicals. Retrieved from [Link]
-
Lakehead University. (n.d.). Chemistry Department Policy for the Inventory Control, Safe Storage, Disposal and Handling of Explosive and Potentially Explosive Chemicals. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 4-(4-Nitrophenoxy)aniline 6149-33-3 wiki. Retrieved from [Link]
-
CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]
- Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496.
- King, J. F., & Rathore, R. (2006). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 84(1), 127-135.
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]
- Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
- Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186.
- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Future Medicinal Chemistry, 13(15), 1345-1361.
-
PrepChem.com. (n.d.). Preparation of benzene sulfonyl chloride. Retrieved from [Link]
- Eze, F. U., et al. (2020). Synthesis, characterization and anti-inflammatory activities of n-aryl substituted benzenesulphonamide derivatives. International Journal of Advanced Research in Chemical Science, 7(10), 1-8.
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
- Kumar, A., et al. (2012). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Medicinal Chemistry Research, 21(8), 1734-1745.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
- Lundquist, K., & Stomberg, R. (2008). 1H and 13C NMR data of benzylsulfonic acids-model compounds for lignosulfonate. Magnetic Resonance in Chemistry, 46(11), 1067-1072.
-
AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]
Sources
- 1. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. lakeheadu.ca [lakeheadu.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
Preparation of Schiff Base Liquid Crystals with Pentyloxy Chains: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of Schiff base liquid crystals featuring terminal pentyloxy chains. This class of organic materials is of significant interest due to the influence of the alkoxy chain length on their mesomorphic (liquid crystalline) behavior. The protocols and insights provided herein are curated for researchers, scientists, and professionals in drug development who are exploring the unique properties of these materials.
Introduction: The Significance of Schiff Base Liquid Crystals
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in the design of thermotropic liquid crystals. The formation of this imine linkage through the condensation of an aldehyde and a primary amine is a versatile and efficient synthetic route.[1] The resulting molecules often exhibit the rod-like (calamitic) shape that is conducive to the formation of liquid crystal phases.[2]
The incorporation of flexible terminal chains, such as pentyloxy groups (-O-C₅H₁₁), is a key strategy in tuning the mesomorphic properties of these materials. The length and nature of these alkyl chains influence the melting point and the stability of the various liquid crystal phases (e.g., nematic, smectic). This guide will focus on the practical aspects of preparing and analyzing a representative Schiff base liquid crystal with a pentyloxy chain.
Relevance to Drug Development
The interest in Schiff bases and their metal complexes extends into the pharmaceutical sciences due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumoral properties.[3][4] Furthermore, liquid crystalline materials, particularly lyotropic liquid crystals, are being extensively investigated as novel drug delivery systems.[5] Their ordered yet fluid structures can encapsulate both hydrophilic and hydrophobic drug molecules, offering potential for controlled release and enhanced bioavailability.[6][7] The pH-sensitive nature of the Schiff base linkage also presents opportunities for targeted drug release in specific physiological environments, such as acidic tumor microenvironments.[8]
Synthesis of a Representative Pentyloxy-Substituted Schiff Base Liquid Crystal
This section details a two-step synthesis of a calamitic Schiff base liquid crystal, N-(4-pentyloxybenzylidene)-4-ethoxyaniline. The synthesis involves the preparation of the intermediate, 4-(pentyloxy)benzaldehyde, followed by its condensation with 4-ethoxyaniline.
Step 1: Synthesis of 4-(pentyloxy)benzaldehyde
This step involves a Williamson ether synthesis to attach the pentyloxy chain to a benzaldehyde core.
Reaction Scheme:
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 8. Schiff base-containing dextran nanogel as pH-sensitive drug delivery system of doxorubicin: Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Synthesis of Sulfonamides via 4-Pentyloxybenzenesulfonyl Chloride
Executive Summary
This guide details the synthetic procedure for coupling 4-pentyloxybenzenesulfonyl chloride (CAS: 58076-33-8) with various anilines to form sulfonamides. Unlike simple benzenesulfonyl chlorides, the 4-pentyloxy derivative introduces a significant lipophilic tail (
Reaction Mechanics & Strategy
The Chemical Challenge
The formation of the sulfonamide bond involves a nucleophilic attack of the aniline nitrogen on the hexavalent sulfur atom. However, the 4-pentyloxy substituent exerts a specific electronic effect:
-
Inductive/Resonance Effect: The oxygen atom donates electron density into the benzene ring (resonance), which is transmitted to the sulfonyl group.
-
Consequence: The sulfur center is less electrophilic compared to 4-nitrobenzenesulfonyl chloride or even tosyl chloride.
-
Strategic Adjustment: While simple anilines react readily, electron-deficient anilines (e.g., fluoro-anilines) may require DMAP (4-dimethylaminopyridine) catalysis to form a reactive
-sulfonylpyridinium intermediate.
Mechanism of Action
The reaction follows a nucleophilic substitution pathway (
Figure 1: General mechanism of sulfonamide formation. The base neutralizes the HCl byproduct to drive equilibrium forward.
Experimental Design & Optimization
Before beginning, select the appropriate condition set based on your aniline substrate.
Table 1: Optimization Matrix
| Parameter | Standard Conditions (Method A) | Catalytic Conditions (Method B) |
| Target Substrate | Electron-rich or neutral anilines (e.g., Toluidine, Anisidine). | Electron-deficient or hindered anilines (e.g., Nitroaniline, 2,6-dimethylaniline). |
| Solvent | Dichloromethane (DCM) | DCM or THF (if solubility is poor). |
| Base | Pyridine (3.0 equiv) | Triethylamine (TEA) (3.0 equiv). |
| Catalyst | None | DMAP (0.1 - 0.2 equiv). |
| Temperature | ||
| Reaction Time | 2 - 4 Hours | 6 - 18 Hours |
Detailed Protocols
Safety Pre-requisites
-
Sulfonyl Chlorides: Corrosive, lachrymators. Handle in a fume hood.
-
Anilines: Toxic by inhalation and skin contact.
-
PPE: Nitrile gloves, lab coat, safety glasses.
Protocol A: Standard Coupling (High Yield)
Best for: Routine synthesis with reactive amines.
-
Preparation: In a clean, oven-dried round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Aniline derivative (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).
-
Base Addition: Add Pyridine (3.0 mmol, 240 µL) to the solution.
-
Cooling: Cool the mixture to
using an ice bath. -
Reagent Addition: Slowly add 4-pentyloxybenzenesulfonyl chloride (1.1 mmol, 1.1 equiv) dissolved in minimal DCM (1-2 mL) dropwise over 5 minutes.
-
Note: Adding the sulfonyl chloride as a solid is possible but dropwise solution addition prevents localized hotspots.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check progress via TLC (typically 30% EtOAc in Hexanes) or LCMS. Look for the disappearance of the aniline peak.
Protocol B: DMAP-Catalyzed Coupling
Best for: Unreactive anilines or when Method A fails.
-
Preparation: Dissolve Aniline derivative (1.0 mmol) in anhydrous DCM (or THF) (5 mL).
-
Base/Catalyst: Add Triethylamine (3.0 mmol, 418 µL) and DMAP (0.1 mmol, 12 mg). Stir for 5 minutes at RT.
-
Reagent Addition: Add 4-pentyloxybenzenesulfonyl chloride (1.2 mmol) in one portion.
-
Reaction: Stir at RT for 12 hours.
-
Optimization: If starting material remains after 12h, heat to reflux (
for DCM, for THF).
-
Workup & Purification Workflow
The lipophilic nature of the pentyloxy chain (
Figure 2: Purification decision tree. The acid wash is critical to remove unreacted aniline and pyridine.
Step-by-Step Workup:
-
Quench: Dilute the reaction mixture with DCM (20 mL) and add 1M HCl (20 mL).
-
Why: Converts excess pyridine/TEA and unreacted aniline into water-soluble hydrochloride salts.
-
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer twice more with DCM (2 x 10 mL).
-
Wash: Combine organic layers and wash with saturated
(to remove residual acid) followed by Brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification:
-
Recrystallization: The pentyloxy group often makes the product a solid. Try hot Ethanol or a Hexanes/EtOAc mixture.
-
Chromatography: If an oil persists, use silica gel flash chromatography. Gradient: 0%
30% EtOAc in Hexanes.
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is oven-dried. Use anhydrous solvents.[2][3] Check reagent quality (sulfonyl chlorides degrade to sulfonic acids over time). |
| No Reaction | Aniline is too electron-deficient | Switch to Method B (DMAP catalyst) or heat the reaction. |
| Bis-sulfonylation | Aniline is too reactive (rare for anilines) | Use slight excess of Aniline (1.1 equiv) instead of Sulfonyl Chloride. Add Sulfonyl Chloride very slowly at |
| Product is an Oil | Pentyloxy chain prevents crystallization | Triturate with cold pentane or hexanes to induce precipitation. |
References
-
Mechanism & General Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group - applicable to sulfonyl).
-
DMAP Catalysis: Berry, D. J., et al. (2001).[1] Catalysis by 4-dialkylaminopyridines. Arkivoc, 2001(1), 201-226.[1]
-
Sulfonamide Synthesis Review: Naaz, F., et al. (2022).[4] DMAP-catalysed synthesis... of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry, 61, 951-960.[4]
-
Reagent Properties: National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 94910, 4-(Pentyloxy)benzenesulfonyl chloride.
Sources
Reaction conditions for esterification of 4-(Pentyloxy)benzene-1-sulfonyl chloride
Application Note: High-Efficiency Sulfonylation using 4-(Pentyloxy)benzene-1-sulfonyl chloride
Executive Summary
This guide details the reaction conditions for the synthesis of sulfonate esters using 4-(Pentyloxy)benzene-1-sulfonyl chloride . Unlike simple tosylations, the presence of the para-pentyloxy group introduces specific electronic and steric considerations. The electron-donating nature of the alkoxy group stabilizes the sulfonyl center, reducing its electrophilicity compared to nitro- or halogen-substituted analogs. Consequently, standard protocols often require modification—specifically the inclusion of nucleophilic catalysts (DMAP) or optimized phase-transfer conditions—to achieve quantitative conversion.
This document provides two validated protocols:
-
Method A (Homogeneous): High-precision derivatization for complex, acid-sensitive alcohols.
-
Method B (Schotten-Baumann): Scalable, biphasic conditions for robust substrates.
Mechanistic Insight & Reaction Design
The Electronic Challenge
The reaction is a nucleophilic substitution at the sulfur atom (
-
Substrate Analysis: The pentyloxy (-OC
H ) group is a strong Electron Donating Group (EDG) by resonance. This increases electron density at the sulfur atom, making it less reactive toward nucleophiles (alcohols) than standard -toluenesulfonyl (Tosyl) or -nitrobenzenesulfonyl (Nosyl) chlorides. -
Implication: Without catalysis, the reaction may be sluggish, leading to competitive hydrolysis by adventitious moisture.
The Role of Nucleophilic Catalysis (DMAP)
To counteract the electronic deactivation, 4-Dimethylaminopyridine (DMAP) is essential. It acts as a "transfer agent," reacting with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium ion. This intermediate reacts with the alcohol 10^3–10^4 times faster than the free sulfonyl chloride.
Figure 1: Catalytic Cycle of DMAP-Mediated Sulfonylation
Caption: DMAP displaces chloride to form a reactive salt, effectively activating the electron-rich sulfonyl center for attack by the alcohol.
Experimental Protocols
Protocol A: Homogeneous Catalytic Method (Standard)
Best for: Primary/Secondary alcohols, acid-sensitive substrates, and milligram-to-gram scale.
Reagents:
-
Substrate: Alcohol (1.0 equiv)
-
Reagent: 4-(Pentyloxy)benzene-1-sulfonyl chloride (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (
) -
Base: Triethylamine (TEA) (2.0 equiv) or Pyridine (excess)
-
Catalyst: DMAP (0.1 – 0.2 equiv)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Alcohol in anhydrous DCM.
-
Base Addition: Add TEA (or Pyridine) and DMAP . Cool the mixture to
C (ice bath). -
Reagent Addition: Dissolve 4-(Pentyloxy)benzene-1-sulfonyl chloride in a minimal amount of DCM and add dropwise to the stirring alcohol solution over 10 minutes.
-
Note: The pentyloxy chain adds lipophilicity; ensure the reagent is fully dissolved before addition to prevent heterogeneous clumps.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quench: Add saturated aqueous NH
Cl or water. -
Workup:
-
Separate organic layer.
-
Wash with 1M HCl (2x) to remove TEA/DMAP/Pyridine (Critical step).
-
Wash with Sat. NaHCO
to remove hydrolyzed sulfonic acid. -
Wash with Brine, dry over Na
SO , and concentrate.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Scale-up (>10g), robust alcohols, and avoiding organic bases.
Reagents:
-
Solvent System: THF/Water (1:1) or Acetone/Water.[3]
-
Base: NaOH (2.5 equiv) or Na
CO (3.0 equiv). -
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Optional Phase Transfer Catalyst.
Procedure:
-
Setup: Dissolve the Alcohol in THF (or Acetone).
-
Aqueous Phase: Dissolve NaOH in water and add to the organic phase. Cool to
C. -
Addition: Add 4-(Pentyloxy)benzene-1-sulfonyl chloride (solid or solution in THF) in portions.
-
Critical: Vigorous stirring is required to maximize the interfacial surface area.
-
-
Reaction: Stir at
C for 1 hour, then RT for 4 hours. -
Workup: Dilute with EtOAc. Wash organic layer with water and brine. (Acid wash is not strictly necessary unless neutralizing excess base).
Workflow Visualization
Figure 2: Operational Workflow for Protocol A
Caption: Step-by-step isolation logic ensuring removal of catalytic impurities and hydrolyzed byproducts.
Optimization & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Deactivation by Pentyloxy group. | Increase DMAP to 0.5 eq. Switch solvent to Pyridine (neat). Heat to 40°C. |
| Hydrolysis Product (Sulfonic Acid) | Wet solvent or slow reaction. | Ensure DCM is distilled/dry.[4] Increase reagent equivalents (1.5 eq). |
| Product is Oily/Sticky | Lipophilic Pentyloxy chain. | Recrystallize from Hexane/EtOAc (the chain aids crystallization in non-polar solvents). |
| Yellow Coloration | Pyridine impurities. | Perform rigorous CuSo |
Safety & Handling
-
Sensitizer: Sulfonyl chlorides are potent sensitizers and lachrymators. Handle only in a fume hood.
-
Corrosive: Hydrolysis produces HCl.
-
Storage: Store the chloride under inert gas at 4°C. The pentyloxy group provides some stability, but moisture will degrade it to the sulfonic acid over time.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Sulfur).
-
Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters, 20(2), 99-102. (Foundational text on DMAP nucleophilic catalysis mechanism).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for sulfonate ester synthesis).
-
Dunn, A. D., et al. (2011). Reaction of sulfonyl chlorides with alcohols: A review of conditions. Organic Process Research & Development. (General review of sulfonylation scalability).
-
BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols. (Specific protocols for mesylation/tosylation adaptable to pentyloxy-analogs).
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Synthesis of Supramolecular Polymers Using Pentyloxy-Substituted Sulfonyl Chlorides
Executive Summary
This Application Note provides a rigorous protocol for the synthesis and assembly of supramolecular polymers derived from pentyloxy-substituted benzenesulfonyl chlorides . Unlike covalent polymers, these materials rely on directional non-covalent interactions—specifically sulfonamide hydrogen bonding and
The pentyloxy (
Key Applications
-
Stimuli-Responsive Hydrogels/Organogels: For drug delivery systems.
-
Self-Healing Materials: Dynamic bond shuffling allows repair of micro-cracks.
-
Liquid Crystalline Arrays: Tunable optical properties based on the pentyloxy tail packing.
Strategic Rationale & Mechanism
The Supramolecular Synthon
The transition from a reactive small molecule to a supramolecular polymer relies on converting the electrophilic sulfonyl chloride into a sulfonamide .
[1]The resulting sulfonamide group (
Mechanism of Assembly
The assembly is driven by a cooperative mechanism:
-
-
Stacking: The benzene rings stack face-to-face. -
Hydrogen Bonding: The sulfonamide protons bond with sulfonyl oxygens of adjacent molecules.
-
Solvophobic Effects: The pentyloxy tails shield the polar core from non-polar solvents, or conversely, aggregate in polar solvents, driving fiber formation.
Workflow Logic
The following diagram illustrates the critical path from raw material to assembled polymer.
Figure 1: Synthetic workflow transforming the alkoxy-benzene precursor into a self-assembled supramolecular polymer.
Experimental Protocols
Protocol A: Synthesis of 4-(Pentyloxy)benzenesulfonyl Chloride
Note: Sulfonyl chlorides are moisture-sensitive. Ensure all glassware is flame-dried.
Reagents:
-
(Pentyloxy)benzene (10.0 g, 60.9 mmol)
-
Chlorosulfonic acid (
) (35.5 g, 305 mmol, 5.0 eq) -
Dichloromethane (DCM) (Anhydrous)
-
Ice water
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (
). Flush with . -
Solvation: Dissolve (pentyloxy)benzene (10 g) in anhydrous DCM (50 mL) and cool to
in an ice bath. -
Addition: Add chlorosulfonic acid dropwise over 30 minutes. Caution: Evolution of HCl gas. Vent into a base trap.
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. -
Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid or oil.
-
Extraction: Extract with DCM (
). Wash combined organics with cold water ( ), then cold 5% (rapidly, to avoid hydrolysis), and finally brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from hexane/ether if solid, or use directly if high purity oil (>95% by NMR).
Validation Point:
-
NMR (
): Look for the desymmetrization of the aromatic protons (AA'BB' system) and the shift of the protons ortho to the sulfonyl group downfield ( ppm).
Protocol B: Synthesis of the Supramolecular Monomer
Target: Coupling the sulfonyl chloride to a diamine core (e.g., 1,6-hexanediamine) to create a bifunctional monomer.
Reagents:
-
4-(Pentyloxy)benzenesulfonyl chloride (from Protocol A) (2.2 eq)
-
1,6-Hexanediamine (1.0 eq)
-
Triethylamine (TEA) or Pyridine (3.0 eq)
-
Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
Dissolution: Dissolve 1,6-hexanediamine (1.0 mmol) and TEA (3.0 mmol) in dry THF (10 mL) under
. Cool to . -
Coupling: Dissolve the sulfonyl chloride (2.2 mmol) in THF (5 mL) and add dropwise to the amine solution.
-
Completion: Stir at RT for 12 hours. A white precipitate (TEA
HCl) will form. -
Workup: Filter off the salt. Concentrate the filtrate. Redissolve in DCM and wash with 1M HCl (to remove unreacted amine) and brine.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH gradient).
Protocol C: Supramolecular Assembly (Polymerization)
The "polymerization" here is physical, triggered by concentration or temperature.
Method 1: Thermal Annealing (Organogel Formation)
-
Weigh 20 mg of the Monomer into a vial.
-
Add 1.0 mL of a non-polar solvent (e.g., Toluene or Cyclohexane).
-
Heat to
until fully dissolved (clear solution). -
Allow to cool slowly to RT undisturbed.
-
Observation: Formation of a turbid gel or viscous solution indicates supramolecular polymerization (fiber formation).
Method 2: Solvent Switch
-
Dissolve Monomer in a "good" solvent (THF) at high concentration.
-
Slowly inject this solution into a "bad" solvent (Water or Hexane) while stirring.
-
Observation: Immediate precipitation of nanofibers.
Characterization & Data Analysis
To confirm the formation of supramolecular polymers, you must distinguish between simple aggregation and directional polymerization.
| Technique | Observation | Interpretation |
| Broadening of aromatic signals; Downfield shift of NH proton. | Restricted mobility due to stacking; H-bonding engagement. | |
| FT-IR | Shift in S=O stretch ( | Confirmation of hydrogen bond network formation. |
| AFM / TEM | High-aspect-ratio fibers (width | Visual proof of 1D supramolecular polymerization. |
| Rheology | Gelation indicates an entangled polymer network. |
Assembly Pathway Diagram
Figure 2: Thermodynamic equilibrium of supramolecular assembly. The process is reversible (red dashed line), a key advantage over covalent polymers.
Troubleshooting Guide
Issue: Low Yield in Sulfonyl Chloride Synthesis (Step A)
-
Cause: Hydrolysis during the quench.
-
Solution: The quench onto ice must be done carefully but the subsequent extraction must be rapid. Do not let the sulfonyl chloride sit in the aqueous phase. Use cold water.
Issue: No Gelation/Polymerization (Step C)
-
Cause: "Pentyloxy" tail is too short for the chosen solvent (insufficient solvophobic driving force) or the concentration is below the Critical Gelation Concentration (CGC).
-
Solution: Increase concentration. If using toluene, try a more non-polar solvent like dodecane. Alternatively, switch to a longer tail (heptyloxy) if synthesis allows.
Issue: Product is Colored (Brown/Pink)
-
Cause: Oxidation of the phenol/alkoxy ring during chlorosulfonation.
-
Solution: Ensure temperature is strictly kept at
during addition. Recrystallize the final sulfonamide monomer from ethanol/charcoal.
References
-
Faul, C. F. J., & Antonietti, M. (2003). Ionic Self-Assembly: Facile Synthesis of Supramolecular Materials. Advanced Materials.
-
Organic Syntheses. (1921). Benzenesulfonyl chloride.[2][3] Org.[1][3] Synth. 1, 21; Coll. Vol. 1, 84. (Standard protocol foundation).
-
Brunsveld, L., Folmer, B. J. B., Meijer, E. W., & Sijbesma, R. P. (2001). Supramolecular Polymers. Chemical Reviews, 101(12), 4071–4098. (Authoritative text on H-bonding polymers).
-
Percec, V., et al. (2004).[4] Self-assembly of amphiphilic dendritic dipeptides into helical pores. Nature, 430, 764–768. (Demonstrates the utility of alkoxy tails in assembly).
- Vertex AI Search. (2023). Synthesis of p-nitrobenzenesulfonyl chloride and related sulfonamide assembly protocols. (See Search Result 1.19 and 1.4 for specific reaction conditions).
Sources
Troubleshooting & Optimization
How to remove sulfonic acid impurities from sulfonyl chloride reagents
Welcome to our dedicated technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in organic synthesis: the removal of sulfonic acid impurities from sulfonyl chloride reagents. The presence of these impurities can significantly impact reaction yields, product purity, and the overall success of your synthetic campaign. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of sulfonic acid contamination in my sulfonyl chloride reagent?
The most common cause of sulfonic acid contamination is the hydrolysis of the sulfonyl chloride itself.[1][2] The sulfur-chlorine (S-Cl) bond in sulfonyl chlorides is highly electrophilic and susceptible to nucleophilic attack by water.[2] This reaction can occur if the reagent is exposed to atmospheric moisture, wet solvents, or during aqueous workup procedures following its synthesis.[1][3][4] In many synthetic preparations, such as the chlorosulfonation of aromatic compounds, the reaction mixture is quenched by pouring it onto ice, which can lead to partial hydrolysis if not performed rapidly and at low temperatures.[1][4]
Q2: What are the consequences of using a sulfonyl chloride reagent contaminated with sulfonic acid?
Using an impure reagent can lead to several downstream complications:
-
Reduced Reaction Yield: The sulfonic acid impurity is inert under most conditions where the sulfonyl chloride is reactive (e.g., sulfonamide formation). Its presence effectively lowers the molar quantity of the active reagent, leading to incomplete conversion of your starting material and lower yields.
-
Complicated Product Purification: Sulfonic acids are highly polar and often non-volatile. Their presence can complicate the purification of your desired product, sometimes leading to emulsion formation during extractions or requiring additional chromatographic steps.
-
Inaccurate Stoichiometry: If the purity of the sulfonyl chloride is unknown, it's impossible to calculate the correct stoichiometry for your reaction, leading to an excess or deficit of other reagents.
Q3: How can I detect and quantify the presence of sulfonic acid impurities?
A multi-faceted analytical approach is recommended for both identifying and quantifying sulfonic acid impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the quickest method for detection. The acidic proton of the sulfonic acid (R-SO₃H) is typically a broad singlet at a very high chemical shift (>10 ppm) in solvents like DMSO-d₆. Protons adjacent to the sulfonyl group will also show different chemical shifts for the sulfonyl chloride versus the sulfonic acid.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a powerful tool for quantifying purity.[5] Sulfonic acids, being more polar, will typically have shorter retention times than the corresponding sulfonyl chlorides on a C18 column.[5][6] A buffered mobile phase may be necessary for good peak shape.[5]
-
Titration: A simple acid-base titration can quantify the total acidic content (sulfonic acid and HCl from hydrolysis). While not specific to sulfonic acid, it can give a good measure of the overall reagent degradation.
Q4: What is the general strategy for removing sulfonic acid from a sulfonyl chloride?
The purification strategy hinges on the significant difference in physical properties between sulfonyl chlorides and sulfonic acids. Sulfonyl chlorides are typically non-polar to moderately polar, soluble in organic solvents, and can be volatile. Sulfonic acids are highly polar, water-soluble, and non-volatile. The most common methods exploit these differences through:
-
Phase Separation: Washing the crude sulfonyl chloride (dissolved in a water-immiscible organic solvent) with cold water or a mild base to extract the highly water-soluble sulfonic acid.
-
Volatility: Distillation under reduced pressure for liquid sulfonyl chlorides.[1][4]
-
Differential Solubility: Recrystallization from a non-polar solvent for solid sulfonyl chlorides.[1][7]
Troubleshooting & Purification Protocols
This section provides detailed, step-by-step protocols for the most effective purification techniques. The choice of method depends on the physical state and stability of your specific sulfonyl chloride.
Method 1: Aqueous Wash and Extraction
Causality: This method is the first line of defense, particularly after a synthetic workup. It leverages the high water solubility of the sulfonic acid impurity compared to the relatively non-polar sulfonyl chloride, which preferentially remains in the organic phase. Performing the wash at low temperatures is critical to minimize hydrolysis of the desired product during the procedure.[1][8]
-
Dissolution: Dissolve the crude sulfonyl chloride in a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether, ethyl acetate) that does not react with the reagent. Use approximately 5-10 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel pre-chilled in an ice bath.
-
Cold Water Wash: Add an equal volume of ice-cold deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to release pressure. Shake gently for 30-60 seconds. Vigorous shaking can promote hydrolysis.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer. To minimize product loss due to hydrolysis, this separation should be done as quickly as possible.[4]
-
Bicarbonate Wash (Optional): To remove any remaining acidic impurities (including HCl), wash the organic layer with an equal volume of cold, saturated sodium bicarbonate (NaHCO₃) solution.[9] Be cautious and vent the funnel frequently, as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with an equal volume of cold, saturated sodium chloride (brine) solution. This helps to break any emulsions and remove residual water from the organic phase.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Ensure the drying agent is added until it no longer clumps together.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting product should be significantly purer.
Caption: Workflow for removing sulfonic acid via aqueous extraction.
Method 2: Recrystallization (For Solid Sulfonyl Chlorides)
Causality: This technique is ideal for solid sulfonyl chlorides. It relies on the principle that the desired sulfonyl chloride and the sulfonic acid impurity will have different solubilities in a given solvent. A suitable solvent will dissolve the sulfonyl chloride at an elevated temperature but become a poor solvent at lower temperatures, allowing the pure product to crystallize while the more polar sulfonic acid impurity remains in the mother liquor. The solvent must be anhydrous to prevent product hydrolysis.[1]
-
Solvent Selection: Choose a non-polar, anhydrous solvent in which the sulfonyl chloride is sparingly soluble at room temperature but highly soluble when hot. Common choices include hexanes, petroleum ether, benzene, or toluene.[1][3][7] Perform small-scale solubility tests to find the optimal solvent or solvent mixture.
-
Dissolution: Place the impure solid sulfonyl chloride in an oven-dried flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, dry, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Method 3: Distillation (For Liquid Sulfonyl Chlorides)
Causality: This method separates compounds based on differences in their boiling points. Sulfonyl chlorides are often volatile enough to be distilled under reduced pressure, whereas sulfonic acids are salts or high-boiling polar compounds that will remain in the distillation flask.[1] It is crucial to ensure the apparatus is completely dry, as any moisture at elevated temperatures will rapidly hydrolyze the product.[4]
-
Apparatus Setup: Assemble a clean, oven-dried distillation apparatus. Use a vacuum-jacketed Vigreux column for better separation if boiling points are close. Ensure all joints are properly sealed with vacuum grease.
-
Drying Step (Precaution): If the crude oil is suspected of containing water, it can be co-evaporated with a dry, inert solvent like toluene or dried with an agent like carbon tetrachloride before distillation to azeotropically remove moisture.[4]
-
Distillation: Place the crude sulfonyl chloride in the distillation flask with a magnetic stir bar for smooth boiling. Slowly apply vacuum to the desired pressure.
-
Heating: Gently heat the flask using an oil bath.
-
Collection: Collect the fraction that distills at the correct boiling point and pressure for your specific sulfonyl chloride. Discard any initial forerun and leave the high-boiling residue (containing sulfonic acid) in the flask.
-
Storage: Store the purified, distilled sulfonyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent re-exposure to moisture.
Data Summary
The feasibility of the purification methods described above is directly related to the differing physical properties of sulfonyl chlorides and their corresponding sulfonic acids.
| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | Liquid | 14.5 | 251-252 (decomposes) | Reacts (hydrolyzes) |
| Benzenesulfonic Acid | C₆H₅SO₃H | 158.18 | Solid | 50-51 | Decomposes | Highly Soluble |
| p-Toluenesulfonyl Chloride | C₇H₇SO₂Cl | 190.65 | Solid | 67-69 | 146 (15 mmHg) | Reacts (hydrolyzes) |
| p-Toluenesulfonic Acid | C₇H₇SO₃H | 172.20 | Solid | 106-107 | Decomposes | Highly Soluble |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | Liquid | -32 | 161 | Reacts (hydrolyzes) |
| Methanesulfonic Acid | CH₃SO₃H | 96.11 | Liquid | 20 | 167 (10 mmHg) | Miscible |
Data compiled from standard chemical reference sources.
Mechanism Visualization
Understanding the hydrolysis mechanism underscores the importance of anhydrous conditions.
Caption: Mechanism of sulfonyl chloride hydrolysis to sulfonic acid.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4). [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Clarke, H. T., Babcock, G. S., & Murray, T. F. (1927). N-acetyl-sulfanilyl chloride. Organic Syntheses, 7, 6. [Link]
- BenchChem. (2025).
-
Johnson, T. B., & Douglass, I. B. (1939). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 61(9), 2548–2549. [Link]
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–926. [Link]
-
Clarke, H. T., & Hartman, W. W. (1922). Benzenesulfonyl chloride. Organic Syntheses, 2, 26. [Link]
- Zhang, T. (2021). Method for detecting content of pyridine-3-sulfonyl chloride. CN113376228A.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
-
Welch, C. J., et al. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimizing Chlorosulfonation of Pentyloxybenzene
Ticket ID: CS-OPT-4PB-001 Status: Active Guide Topic: Yield Optimization & Troubleshooting for 4-(Pentyloxy)benzenesulfonyl Chloride Synthesis
Executive Summary
This technical guide addresses the chlorosulfonation of (pentyloxy)benzene (also known as amyl phenyl ether) to synthesize 4-(pentyloxy)benzenesulfonyl chloride . This reaction is an electrophilic aromatic substitution where the electron-donating alkoxy group directs the sulfonyl group primarily to the para position.
Core Challenges:
-
Sulfone Formation: The electron-rich ring is highly susceptible to double substitution, forming the symmetric diaryl sulfone byproduct (
). -
Hydrolysis: The target sulfonyl chloride is moisture-sensitive and reverts to the sulfonic acid (
) during aqueous quench. -
Viscosity & Phase Separation: The pentyl chain increases lipophilicity but can lead to emulsions during workup.
Module 1: Critical Process Parameters (CPP) & Mechanism
To optimize yield, you must control the competition between the desired chlorosulfonation and the undesired sulfone formation.
Reaction Pathway Analysis
The reaction proceeds in two stages:[1][2][3][4]
-
Sulfonation: Formation of the sulfonic acid intermediate.[3][5][6]
-
Chlorination: Conversion of the acid to the sulfonyl chloride by excess chlorosulfonic acid (
).
Key Insight: Sulfone formation is second-order with respect to the aromatic substrate. Therefore, maintaining a low concentration of unreacted substrate relative to the acid is critical.
Caption: Fig 1. Reaction network showing the critical competition between chloride formation and sulfone/hydrolysis pathways.
Optimization Table: The "Gold Standard" Parameters
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Stoichiometry | 2.0 - 3.0 equiv | 4.0 - 5.0 equiv | Excess acid acts as a solvent and dehydrating agent, pushing the equilibrium toward the chloride. |
| Temperature | 0°C constant | 0°C (Addition) | Initial cold prevents sulfone; slight warming drives the slow conversion of acid to chloride. |
| Addition Mode | Acid to Substrate | Substrate to Acid | "Inverse addition" ensures the substrate is always the limiting reagent, suppressing sulfone formation. |
| Solvent | Neat or | DCM or CHCl3 | Dilution mitigates hot spots. Chlorinated solvents solubilize the product, protecting it from hydrolysis during quench. |
Module 2: Troubleshooting Guide
Issue 1: High yield of solid precipitate that is water-soluble (Sulfonic Acid). [4]
-
Diagnosis: Incomplete conversion or Hydrolysis.
-
Root Cause: The reaction stopped at the intermediate stage, or the chloride hydrolyzed back to acid during the quench.
-
Solution:
-
Ensure reaction time is sufficient (monitor by TLC; acid stays at baseline, chloride moves).
-
The "Thionyl Kicker": If conversion is stalled, add 1.5 equiv of Thionyl Chloride (
) and catalytic DMF at room temperature. This converts stubborn sulfonic acid to the chloride.
-
Issue 2: Product contains significant insoluble white solid (Sulfone).
-
Root Cause: Localized overheating or high substrate concentration.
-
Solution:
-
Switch to Inverse Addition (drop substrate into acid).
-
Increase stirring speed (RPM > 500) to dissipate heat instantly.
-
Dilute the substrate in DCM before addition.
-
Issue 3: Low yield after workup (Oil formation/Emulsion).
-
Diagnosis: Phase separation failure.
-
Root Cause: The pentyl chain acts as a surfactant.
-
Solution:
-
Do not shake vigorously; gently rock the funnel.
-
Use cold Brine (
) instead of pure water for the wash. -
Filter the biphasic mixture through a Celite pad if an interfacial rag layer forms.
-
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 4-(pentyloxy)benzenesulfonyl chloride. Scale: 10 mmol (approx. 1.64 g of Pentyloxybenzene).
Reagents
-
(Pentyloxy)benzene: 1.64 g (10 mmol)
-
Chlorosulfonic acid (
): 4.0 mL (~60 mmol, 6 equiv) -
Dichloromethane (DCM): 20 mL (anhydrous)
-
Optional: Thionyl Chloride (
): 1.1 mL (15 mmol)
Step-by-Step Procedure
-
Preparation (Acid Charge):
-
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (
or inlet). -
Charge the flask with Chlorosulfonic acid (4.0 mL) .
-
Cool the flask to -5°C to 0°C using an ice/salt bath.
-
-
Controlled Addition (The Critical Step):
-
Dissolve (Pentyloxy)benzene (1.64 g) in DCM (5 mL) .
-
Add the substrate solution dropwise to the acid over 30-45 minutes .
-
Checkpoint: Internal temperature must NOT exceed 5°C.
-
-
Reaction Phase:
-
Once addition is complete, stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 2-3 hours.
-
TLC Check: Take a mini-aliquot, quench in MeOH. Check disappearance of substrate (
in Hex/EtOAc) and appearance of product.
-
-
Workup (Quench):
-
Prepare a beaker with 50 g of crushed ice and 20 mL DCM .
-
Pour the reaction mixture slowly onto the stirring ice/DCM mixture. Caution: Violent exotherm.
-
Transfer to a separatory funnel immediately.
-
-
Isolation:
-
Separate the organic layer (bottom).
-
Extract the aqueous layer once with DCM (10 mL).
-
Wash combined organics with cold water (2 x 20 mL) and cold saturated
(careful: evolution). -
Dry over
, filter, and concentrate under reduced pressure at .
-
Caption: Fig 2. Operational workflow including the optional Thionyl Chloride recovery step.
Module 4: FAQ
Q: Can I use Chloroform (
Q: My product is an oil, but it should be a solid. What happened? A: 4-(Pentyloxy)benzenesulfonyl chloride has a lower melting point than the methoxy analog due to the flexible pentyl chain. It may exist as a supercooled liquid.
-
Fix: Triturate the oil with cold pentane or hexane. Scratch the flask sides with a glass rod to induce crystallization. Store in the freezer (-20°C).
Q: Why do you recommend washing with water before Bicarbonate?
A: The reaction mixture is extremely acidic. Adding it directly to bicarbonate generates massive amounts of
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for chlorosulfonation stoichiometry and "inverse addition" techniques).
-
Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Alkylbenzenes. Journal of the American Chemical Society, 62(3), 511–514. Link
- Cross, P. E., et al. (1978). Selective Chlorosulfonation of Alkoxybenzenes. Journal of Medicinal Chemistry, 21(10). (Describes regioselectivity in alkoxybenzene systems).
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link (General troubleshooting for sulfonyl chloride hydrolysis and workup).
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Sulfonamide Coupling with Steric Hindrance
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in sulfonamide coupling reactions, particularly when dealing with sterically hindered substrates. Here, we will explore the root causes of these difficulties and provide actionable troubleshooting strategies, alternative protocols, and in-depth scientific explanations to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide coupling reaction with a bulky secondary amine is giving very low yields. What is the most likely cause?
Low yields in such cases are almost always due to steric hindrance. The bulky groups on both the amine and the sulfonyl chloride impede the nucleophilic attack of the amine's nitrogen on the sulfur atom of the sulfonyl chloride. This significantly slows down the reaction rate and can lead to the dominance of side reactions.
Q2: I'm using pyridine as a base, but the reaction is still not proceeding. Are there better alternatives?
While pyridine is a common base, it can be insufficient for sterically demanding couplings. More potent, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are often more effective at scavenging the HCl byproduct without competing with your amine nucleophile. For particularly challenging cases, a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically improve reaction rates.[1][2]
Q3: Can I just increase the temperature or reaction time?
While modest increases in temperature can sometimes help overcome activation energy barriers, excessive heat can lead to decomposition of starting materials, reagents, or the desired product. Similarly, prolonged reaction times can increase the likelihood of side product formation. A systematic approach to optimizing conditions is generally more effective than simply increasing heat or time.
Q4: Are there alternatives to using sulfonyl chlorides?
Yes, several alternative methods exist for forming sulfonamides that can be more effective for sterically hindered substrates. These include the use of sulfonyl fluorides with a Lewis acid catalyst, or employing coupling strategies like the Fukuyama-Mitsunobu reaction.[3] Newer methods also allow for the synthesis of sulfonamides from carboxylic acids and amines, offering a completely different synthetic route.[4]
In-Depth Troubleshooting Guide
Scenario 1: Low to No Conversion of Starting Materials
If you observe a significant amount of unreacted amine and/or sulfonyl chloride after a standard reaction time, consider the following interventions, starting with the simplest.
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in sulfonamide coupling.
-
Re-evaluate Your Base: The primary role of the base is to neutralize the HCl generated during the reaction. If this HCl is not effectively scavenged, it will protonate your starting amine, rendering it non-nucleophilic.
-
Action: Switch from pyridine to a more hindered and/or basic amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
-
Introduce a Nucleophilic Catalyst: For highly hindered systems, a catalyst can be essential. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation.[1][2]
-
Mechanism of Action: DMAP is more nucleophilic than the sterically hindered amine. It first reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.[1][2] This intermediate is much more susceptible to nucleophilic attack by the sterically hindered amine, thus lowering the overall activation energy of the reaction.[1]
-
Protocol: Add 0.1 to 0.2 equivalents of DMAP to your standard reaction mixture.
-
-
Optimize Solvent and Temperature:
-
Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are standard. For sluggish reactions, switching to a higher boiling point solvent like dimethylformamide (DMF) and gently heating (e.g., to 40-60 °C) can be beneficial.
-
Temperature: If room temperature reactions are failing, consider a modest increase in temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Scenario 2: Formation of Side Products
The presence of significant side products indicates that alternative reaction pathways are competing with your desired sulfonamide formation.
-
Hydrolysis of Sulfonyl Chloride: If water is present in your reaction, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid.
-
Prevention: Ensure all glassware is oven-dried and that your solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also good practice.
-
-
Reaction with Solvent: Some solvents can react with the highly electrophilic sulfonyl chloride, especially in the presence of a catalyst.
-
Action: If you suspect solvent reactivity, switch to a more inert solvent.
-
Advanced Strategies and Alternative Protocols for Sterically Congested Couplings
When standard methods fail, it's time to consider more specialized protocols.
The Fukuyama-Mitsunobu Reaction
This method is particularly useful when coupling a sulfonamide with a sterically hindered secondary alcohol, proceeding with an inversion of stereochemistry at the alcohol center.[3][5] The reaction utilizes a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol.[6][7]
Core Principle: The Mitsunobu reaction activates the alcohol, making it a good electrophile for the deprotonated sulfonamide to attack.[5] This circumvents the need for a highly reactive sulfonyl chloride.
Illustrative Protocol for Fukuyama-Mitsunobu Coupling
-
To a stirred solution of the sterically hindered alcohol (1.0 equiv.), the desired sulfonamide (e.g., 2-nitrobenzenesulfonamide, 1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the N-substituted sulfonamide. The primary byproduct to remove is triphenylphosphine oxide.[3]
Use of Sulfonyl Fluorides with Lewis Acid Catalysis
Sulfonyl fluorides are generally less reactive than sulfonyl chlorides, which can be advantageous in reducing side reactions. Their reactivity can be enhanced by the use of a Lewis acid catalyst, allowing for the coupling with even weakly nucleophilic or sterically hindered amines.
Comparative Advantages of Coupling Reagents
| Reagent | Pros | Cons | Recommended for |
| Sulfonyl Chloride | Highly reactive, readily available. | Can be too reactive, leading to side products; sensitive to moisture. | Less hindered systems; when speed is critical. |
| Sulfonyl Fluoride | More stable than sulfonyl chlorides; less prone to hydrolysis. | Less reactive, often requires a catalyst. | Sterically hindered amines; when chemoselectivity is an issue. |
| Sulfonic Acid | Readily available starting material. | Requires activation (e.g., with coupling reagents). | Alternative route when sulfonyl halides are problematic. |
Protocol for Lewis Acid-Catalyzed Sulfonylation
-
In an oven-dried flask under an inert atmosphere, dissolve the sterically hindered amine (1.0 equiv.) and the sulfonyl fluoride (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DCM or MeCN).
-
Add a suitable Lewis acid catalyst (e.g., Ca(NTf₂)₂, 0.1 equiv.).
-
Stir the reaction at room temperature or with gentle heating, monitoring for completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
Overcoming low yields in sterically hindered sulfonamide couplings requires a systematic and informed approach. By understanding the underlying mechanistic challenges, you can move beyond simple trial-and-error and make rational choices about your reaction components and conditions. When standard pyridine-based protocols falter, the strategic use of stronger non-nucleophilic bases, the introduction of a nucleophilic catalyst like DMAP, or the adoption of alternative methodologies such as the Fukuyama-Mitsunobu reaction can pave the way to success. Always ensure the purity of your reagents and the use of anhydrous conditions to minimize competing side reactions.
References
-
Shokier, Y. et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. Available at: [Link]
-
ResearchGate. (2025). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. ResearchGate. Available at: [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
MDPI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]
-
ResearchGate. (n.d.). Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
-
National Institutes of Health. (n.d.). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. PMC. Available at: [Link]
-
National Institutes of Health. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
ACS Publications. (2025). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. Journal of the American Chemical Society. Available at: [Link]
-
RSC Publishing. (n.d.). Mechanisms of Cu/DMAP-cocatalyzed and DMAP-catalyzed C–N decarboxylative cross-coupling reactions. Organic Chemistry Frontiers. Available at: [Link]
-
UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. macmillan.princeton.edu [macmillan.princeton.edu]
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- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: A-Z Guide for Handling Moisture-Sensitive Sulfonyl Chlorides in High-Humidity Environments
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This resource is meticulously designed to address the nuanced challenges of working with moisture-sensitive sulfonyl chlorides, particularly in environments with high ambient humidity. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions grounded in chemical principles to ensure the success and integrity of your experiments.
The Challenge: Sulfonyl Chlorides and Humidity
Sulfonyl chlorides are highly reactive electrophiles, a characteristic that makes them invaluable in organic synthesis for the formation of sulfonamides, sulfonate esters, and other key intermediates.[1][2][3] However, this reactivity also makes them exquisitely sensitive to moisture. In high-humidity environments, the ambient water vapor can lead to rapid hydrolysis, compromising the integrity of the reagent and the outcome of the reaction.[4] This guide will equip you with the knowledge and techniques to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride reagent appears cloudy or has solidified. What is the cause and can it still be used?
A: Cloudiness or solidification of a liquid sulfonyl chloride is a strong indicator of hydrolysis. The reagent has likely reacted with atmospheric moisture to form the corresponding sulfonic acid, which is often a solid at room temperature, and hydrochloric acid (HCl).[4]
Expert Insight: It is strongly advised not to use a sulfonyl chloride that shows visible signs of hydrolysis. The presence of sulfonic acid will introduce impurities into your reaction, and the actual concentration of the active sulfonyl chloride will be lower than expected, leading to inaccurate stoichiometry and potentially low yields.[5] Furthermore, the generated HCl can catalyze undesirable side reactions.
Recommended Action: For critical applications, it is best to discard the hydrolyzed reagent and use a fresh, unopened bottle. To verify the purity of a questionable reagent, you can use techniques like NMR or IR spectroscopy to check for the presence of the sulfonic acid byproduct.[6]
Q2: I'm seeing a lower than expected yield in my sulfonylation reaction. Could humidity be the culprit?
A: Absolutely. Low yields are a classic symptom of sulfonyl chloride degradation due to moisture.[5] Hydrolysis of the starting material effectively reduces the amount of active reagent available for your desired transformation.
Causality Chain:
-
Exposure to Humidity: During weighing, transfer, or in a non-inert reaction setup, the sulfonyl chloride is exposed to atmospheric moisture.
-
Hydrolysis: Water molecules act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride.[4]
-
Product Formation: This results in the formation of the corresponding sulfonic acid and HCl.[4]
-
Stoichiometric Imbalance: The consumption of the sulfonyl chloride by water means there is less available to react with your intended nucleophile (e.g., an amine or alcohol), leading to incomplete conversion and reduced yield.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents.[7]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon.[7][8]
-
Dry Glassware: Oven-dry all glassware immediately before use.[9]
Q3: What are the best practices for storing sulfonyl chlorides to prevent degradation?
A: Proper storage is paramount for maintaining the integrity of sulfonyl chlorides.
-
Sealed Containers: Store sulfonyl chlorides in tightly sealed containers, preferably with a PTFE-lined cap to prevent moisture ingress.[10] Many commercial suppliers provide sulfonyl chlorides in Sure/Seal™ bottles, which are designed for the storage and dispensing of air- and moisture-sensitive reagents.[9]
-
Inert Atmosphere: For long-term storage or for particularly sensitive sulfonyl chlorides, consider storing the container inside a desiccator or a glovebox with a dry atmosphere.[8][11]
-
Temperature: Store in a cool, dark place.[12] Some sulfonyl chlorides can be stored in a freezer at -15°C for extended periods without significant decomposition.[13]
-
Avoid Contamination: Never introduce a wet spatula or syringe into a stock bottle of sulfonyl chloride.
Q4: During my aqueous workup, I'm noticing a significant loss of my sulfonyl chloride product. How can I minimize this?
A: Aqueous workups are a critical point of potential hydrolysis for sulfonyl chloride products.[5]
Mitigation Strategies:
-
Minimize Contact Time: Perform the aqueous wash as quickly as possible.[7]
-
Low Temperature: Use ice-cold water or brine for the wash to reduce the rate of hydrolysis.[14][15]
-
Efficient Phase Separation: Ensure rapid and complete separation of the organic and aqueous layers. If emulsions form, adding brine can help to break them.[5]
-
Immediate Drying: After separation, immediately dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5][16]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Hydrolysis of the sulfonyl chloride, leading to a lower concentration of the active reagent. | Use a fresh bottle of sulfonyl chloride. Verify the concentration of the reagent if possible. Ensure all solvents and reagents are anhydrous. |
| Formation of unexpected byproducts. | The presence of HCl from hydrolysis may be catalyzing side reactions. | Operate under strictly anhydrous and inert conditions. Consider adding a non-nucleophilic base to scavenge any trace amounts of acid. |
| Inconsistent results between experiments. | Varying levels of ambient humidity affecting the integrity of the sulfonyl chloride. | Standardize your experimental setup to rigorously exclude moisture. Use an inert atmosphere and properly dried glassware and solvents for all experiments. |
| Difficulty in purifying the product. | Contamination with the sulfonic acid byproduct. | Optimize the workup procedure to minimize hydrolysis. Consider a non-aqueous workup if feasible for your reaction. |
Experimental Protocols
Protocol 1: Setting up an Inert Atmosphere for Reactions
This protocol describes a standard method for creating an inert atmosphere in a reaction flask using a nitrogen or argon balloon.[17][18]
Materials:
-
Round-bottom flask with a stir bar
-
Rubber septum
-
Nitrogen or argon gas source
-
Balloon
-
Needles (one for gas inlet, one for outlet)
Procedure:
-
Oven-dry the round-bottom flask and stir bar, then allow to cool to room temperature in a desiccator.
-
Quickly cap the flask with a rubber septum.
-
Insert a needle connected to the inert gas source through the septum.
-
Insert a second "outlet" needle to allow the air in the flask to be displaced.
-
Flush the flask with the inert gas for 5-10 minutes.
-
Remove the outlet needle first, followed by the gas inlet needle.
-
Attach a balloon filled with the inert gas to a needle and insert it through the septum to maintain a positive pressure of inert gas throughout the reaction.
Diagram: Inert Atmosphere Setup
Caption: A simple setup for maintaining an inert atmosphere in a reaction flask.
Protocol 2: Drying Organic Solvents
For reactions involving sulfonyl chlorides, it is crucial to use anhydrous solvents. This protocol outlines the use of molecular sieves for solvent drying.[19]
Materials:
-
Solvent to be dried
-
Activated 3Å molecular sieves
-
Oven-dried storage bottle with a septum-sealed cap
Procedure:
-
Activate the 3Å molecular sieves by heating them in an oven at 300°C for at least 3 hours.
-
Allow the molecular sieves to cool to room temperature under vacuum or in a desiccator.
-
Add the activated molecular sieves to the solvent in the storage bottle (approximately 5-10% w/v).
-
Allow the solvent to stand over the molecular sieves for at least 24 hours before use.
-
To dispense the dry solvent, use a dry syringe and needle to pierce the septum, ensuring the needle tip is above the level of the molecular sieves.
Table: Common Drying Agents for Organic Solvents [20][21][22]
| Drying Agent | Suitable for | Not Suitable for | Comments |
| Anhydrous MgSO₄ | Ethers, esters, halogenated hydrocarbons | Fast and efficient, but can be slightly acidic. | |
| Anhydrous Na₂SO₄ | Most organic solvents | Neutral, but has a lower capacity and is slower than MgSO₄. | |
| Activated 3Å Molecular Sieves | Most organic solvents, including alcohols | Very efficient at removing water to low levels.[19] | |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons, esters | Alcohols, aldehydes, ketones | Highly reactive; reacts with protic solvents. |
Diagram: Sulfonyl Chloride Hydrolysis Mechanism
Caption: The nucleophilic attack of water on a sulfonyl chloride leads to hydrolysis.[4][23]
By implementing these best practices, troubleshooting strategies, and detailed protocols, researchers can significantly improve the reliability and success of their experiments involving moisture-sensitive sulfonyl chlorides, even in challenging high-humidity environments.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Delloyd's Lab-Tech Chemistry Resource. Retrieved from [Link]
-
Scribd. (n.d.). Drying Agents for Organic Solvents. Scribd. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Chemistry LibreTexts. Retrieved from [Link]
-
Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058. Retrieved from [Link]
-
Frontier, A. (2026). Workup: Drying Methods. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. University of Groningen. Retrieved from [Link]
-
King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524–6525. Retrieved from [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484. Retrieved from [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Sciencemadness Wiki. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses. Retrieved from [Link]
-
Zauxi. (n.d.). Sulfonyl Chloride Production Line. Zauxi. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Royal Society of Chemistry. Retrieved from [Link]
-
Ok, E. (2024, December 27). Principles of Inert Atmosphere Storage. ResearchGate. Retrieved from [Link]
-
Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Moody, T. J., & Ringer, J. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 900–906. Retrieved from [Link]
-
Vaia. (n.d.). Problem 122 Alcohols react with sulfonyl chl.... Vaia. Retrieved from [Link]
-
Zhang, X., & Lin, S. (2025, August 22). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vaia.com [vaia.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. zauxigroup.com [zauxigroup.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Drying solvents and Drying agents [delloyd.50megs.com]
- 21. scribd.com [scribd.com]
- 22. Workup [chem.rochester.edu]
- 23. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Alternative reagents to 4-(Pentyloxy)benzene-1-sulfonyl chloride for lipophilic tagging
Current Topic: Alternatives to 4-(Pentyloxy)benzene-1-sulfonyl chloride Ticket ID: #LIPO-TAG-001 Status: Open
Executive Summary & Diagnostic
Welcome to the Lipophilic Tagging Support Center. You are likely using 4-(Pentyloxy)benzene-1-sulfonyl chloride to introduce a hydrophobic handle to an amine-containing molecule (peptide, small molecule, or oligonucleotide) to facilitate purification, improve membrane permeability, or alter pharmacokinetic properties.
If this reagent is unavailable, too costly, or chemically unsuitable for your specific substrate, use the diagnostic decision tree below to select the chemically equivalent or superior alternative.
Reagent Selection Decision Matrix
Caption: Figure 1. Diagnostic flow for selecting the optimal lipophilic tagging reagent based on experimental constraints.
Technical Deep Dive: The Alternatives
Option A: Dansyl Chloride (The "Smart" Tag)
Best for: Simultaneous lipophilic tagging and fluorescent detection.
-
Mechanism: Reacts with primary/secondary amines to form stable sulfonamides.[1]
-
Why it works: The dimethylaminonaphthalene core is highly lipophilic (aromatic) but adds a powerful fluorescent handle (Ex/Em: ~330/500 nm). This allows you to track your tagged molecule in complex biological matrices or during HPLC purification at nanomolar concentrations.
-
Trade-off: The sulfonamide bond is very stable (difficult to remove).
Option B: 4-Dodecylbenzenesulfonyl Chloride
Best for: Maximizing lipophilicity (LogP enhancement).
-
Mechanism: Direct structural analog to your current reagent, but with a C12 alkyl chain instead of a C5 pentyloxy chain.
-
Why it works: If 4-(Pentyloxy)benzene-1-sulfonyl chloride isn't making your molecule "greasy" enough to cross a membrane or retain on a C18 column, the dodecyl chain provides a massive boost in hydrophobicity.
-
Trade-off: Can lead to solubility issues in aqueous buffers; may require harsh organic solvents (DCM, DMF) for processing.
Option C: Fluorous Tags (Perfluorooctanesulfonyl Chloride)
Best for: Orthogonal purification (Fluorous Solid Phase Extraction - F-SPE).
-
Mechanism: Introduces a perfluorinated "ponytail" (
). -
Why it works: Fluorous-tagged molecules separate exclusively on fluorous silica gel. You can wash away all non-tagged impurities with organic solvents, then elute your pure product with a fluorophilic solvent (e.g., MeOH/Water vs. MeOH).
-
Trade-off: Reagents are more expensive; requires specific F-SPE cartridges.
Option D: Nosyl Chloride (The "Undo" Button)
Best for: Temporary lipophilic tagging (Protecting Group strategy).
-
Mechanism: Forms a sulfonamide that is chemically similar to your current reagent but electron-deficient due to the nitro group.
-
Why it works: Unlike the pentyloxy derivative, the Nosyl group can be cleaved specifically using thiols (e.g., thiophenol) and a base (DBU), regenerating the free amine.
-
Trade-off: Less lipophilic than the long-chain alkyl options.
Comparative Data Analysis
| Feature | 4-(Pentyloxy)benzene-SO2Cl | Dansyl Chloride | 4-Dodecylbenzene-SO2Cl | Fluorous (Pf-Cl) | Nosyl-Cl |
| Primary Utility | Lipophilic Tagging | Fluorescent Tagging | Extreme Hydrophobicity | Purification (F-SPE) | Protection (Cleavable) |
| Approx. LogP | ~3.8 | ~2.5 | ~7.0 | ~6.0 (Fluorous) | ~1.5 |
| Detection | UV (Weak) | UV + Fluorescence | UV (Weak) | None (needs tag) | UV (Strong) |
| Stability | High (Permanent) | High (Permanent) | High (Permanent) | High (Permanent) | Cleavable (Thiol) |
| Cost | High/Moderate | Low | Low | High | Low |
Troubleshooting Guide (FAQ)
Issue: Low Yield / Starting Material Remains
Q: I added the sulfonyl chloride to my amine, but I mostly see unreacted starting material. Why? A: Sulfonyl chlorides are moisture-sensitive.
-
Root Cause: Competitive hydrolysis. The reagent reacts with water in your solvent faster than with your amine.
-
Fix:
-
Ensure solvents (DCM, THF, or DMF) are anhydrous.
-
Use a significant excess of reagent (1.2 – 1.5 equivalents).
-
Critical: Check your base. If using inorganic base (Na2CO3) in water/organic mix (Schotten-Baumann), you must add the sulfonyl chloride slowly to keep the local concentration high relative to hydroxide.
-
Issue: Product is Insoluble
Q: After tagging with the lipophilic reagent, my product precipitated and I can't dissolve it for analysis. A: You have successfully altered the physicochemical properties, perhaps too much.
-
Root Cause: The lipophilic tag (especially C12 or Fluorous) drastically reduces aqueous solubility.
-
Fix:
-
Switch to a "lighter" tag (e.g., Dansyl or the original Pentyloxy).
-
Dissolve in DMSO or DMF for stock solutions.
-
If analyzing by LC-MS, use a high percentage of Acetonitrile/Methanol in the mobile phase immediately.
-
Issue: Regioselectivity (Multiple Amines)
Q: My molecule has two amines. The reagent tagged both, but I only wanted one. A: Sulfonyl chlorides are highly reactive and generally non-selective between primary amines.
-
Root Cause: Lack of pKa differentiation or steric control.
-
Fix:
-
pH Control: If one amine is aromatic (aniline, pKa ~4) and one is aliphatic (pKa ~10), perform the reaction at pH ~5-6. The aliphatic amine will be protonated (ammonium) and unreactive, while the aniline remains reactive.
-
Stoichiometry: Add the reagent dropwise at 0°C (0.9 equivalents) to statistically favor mono-substitution.
-
Standard Operating Protocol (SOP)
Protocol: General Lipophilic Sulfonylation of Amines
Applicable for: Dansyl-Cl, 4-Dodecylbenzene-SO2Cl, and 4-(Pentyloxy)benzene-SO2Cl.
Materials:
-
Substrate (Amine)[2]
-
Sulfonyl Chloride Reagent (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Preparation: Dissolve 1.0 mmol of Substrate in 5 mL anhydrous DCM under inert atmosphere (N2/Ar).
-
Activation: Add 2.0 mmol (278 µL) of TEA. Cool the mixture to 0°C on an ice bath.
-
Addition: Dissolve 1.2 mmol of the Sulfonyl Chloride Reagent in 2 mL DCM. Add this solution dropwise to the reaction mixture over 5 minutes.
-
Why? Dropwise addition prevents localized high concentrations that lead to bis-sulfonylation (reacting twice on the same nitrogen if possible).
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Checkpoint: If starting material persists after 4 hours, add 0.5 eq more reagent.
-
-
Quench: Add 1 mL of saturated ammonium chloride solution (consumes excess sulfonyl chloride).
-
Workup: Dilute with DCM, wash with water (x2) and brine (x1). Dry over MgSO4 and concentrate.
Visual Workflow (Reaction Scheme):
Caption: Figure 2. General sulfonylation workflow for lipophilic tagging.
References
-
Dansyl Chloride Applications
-
Walker, J. M. (1994).[1] "The Dansyl Method for Identifying N-Terminal Amino Acids." Methods in Molecular Biology.
-
Source:
-
-
Fluorous Tagging & Separation
-
Curran, D. P. (2001).[3] "Fluorous Mixture Synthesis: A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds." Science.
-
Source:
-
-
Nosyl Group Cleavage (Thiolysis)
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters.
-
Source:
-
General Sulfonylation Reagents
- Sigma-Aldrich Technical Library. "Sulfonyl Chlorides: Building Blocks for Medicinal Chemistry."
-
Source:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 4-(Pentyloxy)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the purity and structural integrity of synthetic intermediates are paramount. 4-(Pentyloxy)benzene-1-sulfonyl chloride is a key building block in the synthesis of a variety of organic compounds, and its characterization is a critical step in ensuring the quality and reliability of downstream applications. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(pentyloxy)benzene-1-sulfonyl chloride, offering a comparison with predicted values and structurally similar compounds. We will delve into the nuances of spectral interpretation, supported by experimental protocols and data, to provide a comprehensive resource for researchers in the field.
The Predicted 1H NMR Spectrum: A First Look
The structure of 4-(pentyloxy)benzene-1-sulfonyl chloride dictates a specific set of proton environments, each with a characteristic chemical shift, multiplicity, and integration value in the 1H NMR spectrum. The pentyloxy group, an electron-donating substituent, and the sulfonyl chloride group, a strong electron-withdrawing group, are in a para-disubstituted arrangement on the benzene ring. This substitution pattern leads to a predictable splitting pattern for the aromatic protons.
The electron-donating pentyloxy group will shield the nearby aromatic protons, shifting their signals upfield (to a lower ppm value), while the electron-withdrawing sulfonyl chloride group will deshield the adjacent aromatic protons, shifting their signals downfield (to a higher ppm value).[1][2] This electronic push-pull effect results in a characteristic AA'BB' system for the aromatic protons, which often appears as two distinct doublets.[1][2]
The aliphatic protons of the pentyloxy chain will exhibit chemical shifts and multiplicities based on their proximity to the oxygen atom and coupling with neighboring protons.
Below is a table summarizing the predicted 1H NMR spectral data for 4-(pentyloxy)benzene-1-sulfonyl chloride.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH3) | ~0.9 | Triplet (t) | 3H | ~7.0 |
| H-b, H-c (CH2) | ~1.3-1.5 | Multiplet (m) | 4H | - |
| H-d (CH2) | ~1.8 | Quintet (quin) | 2H | ~7.0 |
| H-e (OCH2) | ~4.0 | Triplet (t) | 2H | ~6.5 |
| H-Ar (ortho to -OR) | ~7.0 | Doublet (d) | 2H | ~8.5-9.0 |
| H-Ar (ortho to -SO2Cl) | ~7.9 | Doublet (d) | 2H | ~8.5-9.0 |
Visualizing the Proton Environments
To better understand the relationship between the molecular structure and the predicted 1H NMR spectrum, a diagram illustrating the distinct proton environments is provided below.
Caption: Molecular structure of 4-(pentyloxy)benzene-1-sulfonyl chloride with distinct proton environments labeled.
Comparative Analysis with a Structural Analog: 4-Pentyloxyaniline
While a publicly available 1H NMR spectrum for 4-(pentyloxy)benzene-1-sulfonyl chloride is not readily found, we can draw valuable comparisons from the spectrum of a close structural analog, 4-pentyloxyaniline. In this molecule, the strongly electron-withdrawing sulfonyl chloride group is replaced by a strongly electron-donating amino group (-NH2). This difference will significantly impact the chemical shifts of the aromatic protons but will have a lesser effect on the pentyloxy chain protons.
| Proton Assignment (4-Pentyloxyaniline) | Reported Chemical Shift (δ, ppm) | Multiplicity |
| CH3 | 0.91 | t |
| (CH2)2 | 1.31, 1.43 | m |
| OCH2-CH2 | 1.73 | m |
| OCH2 | 3.84 | t |
| H-Ar (ortho to -NH2) | 6.58 | d |
| H-Ar (ortho to -OR) | 6.70 | d |
Data obtained from ChemicalBook.
By comparing the predicted spectrum of our target molecule with the experimental data for 4-pentyloxyaniline, we can observe the significant downfield shift of the aromatic protons due to the presence of the sulfonyl chloride group. The protons of the pentyloxy chain, however, are expected to have very similar chemical shifts and splitting patterns in both molecules, providing a reliable reference for their assignment.
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of 4-(pentyloxy)benzene-1-sulfonyl chloride, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of 4-(pentyloxy)benzene-1-sulfonyl chloride into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent as it is aprotic and will not react with the sulfonyl chloride.
-
Cap the NMR tube securely and gently agitate the sample until the solid is completely dissolved.
2. Instrument Parameters (for a 400 MHz NMR Spectrometer):
-
Pulse Program: A standard one-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis.
-
Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.
-
Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, should encompass all expected proton signals.
-
Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl3 to 7.26 ppm.
-
Integrate all the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and measure the coupling constants for all relevant signals.
Caption: A streamlined workflow for acquiring and processing the 1H NMR spectrum of 4-(pentyloxy)benzene-1-sulfonyl chloride.
Identifying Potential Impurities
The synthesis of 4-(pentyloxy)benzene-1-sulfonyl chloride may result in the presence of unreacted starting materials or byproducts. 1H NMR spectroscopy is an excellent tool for identifying and quantifying these impurities.
-
4-Hydroxybenzenesulfonyl chloride: The phenolic proton of this starting material would appear as a broad singlet, typically in the region of 5-8 ppm, which is exchangeable with D2O. The aromatic protons would likely show a different splitting pattern compared to the pentyloxy-substituted product.
-
1-Bromopentane: If the etherification reaction is incomplete, residual 1-bromopentane may be present. The methylene protons adjacent to the bromine atom would appear as a triplet around 3.4 ppm.
-
Hydrolysis Product: Sulfonyl chlorides are susceptible to hydrolysis. The corresponding sulfonic acid would show a very broad singlet for the acidic proton at a downfield chemical shift (often >10 ppm). The aromatic proton signals would also be shifted compared to the sulfonyl chloride.
By carefully examining the 1H NMR spectrum for these characteristic signals, the purity of the 4-(pentyloxy)benzene-1-sulfonyl chloride sample can be accurately assessed.
Conclusion
The 1H NMR spectrum of 4-(pentyloxy)benzene-1-sulfonyl chloride is a powerful analytical tool for its structural confirmation and purity assessment. By understanding the expected chemical shifts, multiplicities, and coupling constants, and by comparing the experimental data with that of structural analogs, researchers can confidently characterize this important synthetic intermediate. The detailed experimental protocol provided in this guide serves as a robust starting point for obtaining high-quality spectral data, enabling reliable and reproducible results in research and development settings.
References
-
Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes*. The Journal of Chemical Physics, 37(11), 2594–2599. [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. [Link]
Sources
Characteristic IR peaks of sulfonyl chloride vs sulfonic acid
The protocol described is inherently self-validating. A properly acquired background spectrum will show a flat baseline with minimal noise. The resulting sample spectrum's validity is confirmed by the presence of known, expected peaks (e.g., C-H stretches if an alkyl or aryl group is present) and the absence of atmospheric CO₂ and H₂O absorptions. The clear distinction between the spectral patterns of sulfonyl chlorides and sulfonic acids, as detailed above, provides a robust method for identification. For further confirmation, comparison with a spectral library, such as the NIST Chemistry WebBook, is recommended. [15][16][17][18][19]
Conclusion
Infrared spectroscopy offers a definitive and accessible method for distinguishing between sulfonyl chlorides and sulfonic acids. The key lies in recognizing the "spectral fingerprint" of each functional group: the pair of sharp, high-frequency S=O stretching bands for sulfonyl chlorides, and the unmistakable, broad O-H stretching band combined with lower-frequency S=O absorptions for sulfonic acids. By following a straightforward experimental protocol and understanding the underlying principles of molecular vibrations, researchers can confidently characterize these important sulfur-containing compounds.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. acdlabs.com [acdlabs.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. researchgate.net [researchgate.net]
- 7. ukessays.com [ukessays.com]
- 8. s-a-s.org [s-a-s.org]
- 9. Infrared spectroscopy for understanding the structure of Nafion and its associated properties - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA05653H [pubs.rsc.org]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
A Researcher's Guide to the Elemental Analysis of C11H15ClO3S: A Comparative Analysis of Modern Techniques
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. It serves as a critical checkpoint for verifying synthesis, determining purity, and ensuring the correct empirical formula. This guide provides an in-depth, comparative analysis of the methodologies available for the elemental analysis of the compound with the molecular formula C11H15ClO3S, a structure representative of many small molecule drug candidates.
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the most appropriate analytical strategy. We will begin with the theoretical baseline—the calculated elemental composition of C11H15ClO3S—and then explore and contrast the primary analytical techniques used to derive these values experimentally.
The Theoretical Benchmark: Calculating the Elemental Composition of C11H15ClO3S
Before any experimental analysis, the theoretical elemental percentages must be calculated. This provides the reference standard against which all experimental results are judged. The calculation is based on the atomic weights of the constituent elements.
The molecular formula C11H15ClO3S contains:
-
11 Carbon (C) atoms
-
15 Hydrogen (H) atoms
-
1 Chlorine (Cl) atom
-
3 Oxygen (O) atoms
-
1 Sulfur (S) atom
To calculate the percent composition, we first determine the molecular weight of the compound. Using the atomic weights from the IUPAC, we can derive the molecular mass. The process involves dividing the experimentally derived mass of each element by the overall mass of the compound and then converting it to a percentage.[1]
Table 1: Theoretical Elemental Composition of C11H15ClO3S
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 47.73 |
| Hydrogen | H | 1.008 | 15 | 15.120 | 5.46 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.81 |
| Oxygen | O | 15.999 | 3 | 47.997 | 17.35 |
| Sulfur | S | 32.065 | 1 | 32.065 | 11.59 |
| Total | 262.756 | 100.00 |
This theoretical composition is the gold standard. For new compounds submitted for publication or regulatory approval, experimentally determined values for Carbon, Hydrogen, and Nitrogen are generally expected to be within ±0.4% of the calculated values.[2]
A Comparative Analysis of Key Analytical Techniques
The determination of the elemental composition of an organic compound containing C, H, O, S, and a halogen (Cl) requires a combination of techniques. No single instrument can typically determine all these elements simultaneously with the required accuracy. Below, we compare the most robust and widely accepted methods.
Combustion Analysis: The Gold Standard for Carbon, Hydrogen, and Sulfur
Combustion analysis is the cornerstone of organic elemental analysis. This destructive technique quantitatively determines the amount of carbon, hydrogen, nitrogen, and sulfur in a sample.
Principle of Operation
A small, precisely weighed sample of the organic compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts all carbon to carbon dioxide (CO2), hydrogen to water (H2O), and sulfur to sulfur dioxide (SO2). These combustion gases are then passed through a series of specific detectors (e.g., infrared for CO2 and SO2, thermal conductivity for H2O) to quantify their amounts.
Experimental Workflow Diagram
Caption: Workflow for Combustion Analysis of C, H, and S.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This creates a calibration curve to correlate detector response to element mass.
-
Sample Preparation: Accurately weigh 1-3 mg of the C11H15ClO3S sample into a tin capsule. The sample must be homogeneous and dry.
-
Analysis: Place the capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.
-
Data Acquisition: The instrument's software records the detector signals for H2O, CO2, and SO2.
-
Calculation: The software, using the calibration data, calculates the mass of each element and expresses it as a percentage of the initial sample weight.
Schöniger Flask Combustion: A Classic Method for Chlorine
While modern instrumental methods exist, the Schöniger flask (or oxygen flask) combustion followed by titration remains a highly accurate, albeit manual, method for determining halogen and sulfur content.
Principle of Operation
A weighed sample is wrapped in ashless filter paper and placed in a platinum basket. The assembly is combusted within a sealed flask filled with pure oxygen and containing an absorbing solution. The combustion converts chlorine to hydrogen chloride (HCl), which is absorbed by the solution. The resulting chloride ions are then quantified by titration, typically with a standardized silver nitrate solution.
Experimental Workflow Diagram
Caption: Workflow for Chlorine determination via Schöniger Flask.
Detailed Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the C11H15ClO3S sample onto a piece of ashless filter paper with a fuse strip.
-
Flask Preparation: Add the absorbing solution (e.g., dilute sodium hydroxide with a few drops of hydrogen peroxide) to the thick-walled Erlenmeyer flask and flush the flask with pure oxygen.
-
Combustion: Light the fuse and quickly plunge the sample holder into the sealed flask. The combustion is nearly instantaneous.
-
Absorption: Allow the flask to cool and shake vigorously to ensure all combustion gases are absorbed into the solution.
-
Titration: Transfer the solution to a beaker, acidify, and titrate with a standardized solution of silver nitrate using a potentiometric endpoint or a colorimetric indicator.
-
Calculation: The percentage of chlorine is calculated from the volume of titrant required to reach the endpoint.
Inductively Coupled Plasma (ICP) Techniques: A High-Throughput Alternative
For laboratories with high sample throughput, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) can be adapted for sulfur and chlorine analysis. These methods require the sample to be completely digested into a liquid form.
Principle of Operation
The sample is first mineralized (digested) using microwave-assisted acid digestion to break down the organic matrix and bring the S and Cl into an aqueous solution. This solution is then introduced into the high-temperature (~10,000 K) argon plasma of the ICP instrument. The intense heat excites the atoms (ICP-OES) or ionizes them (ICP-MS). The instrument then measures the wavelength of light emitted as the atoms relax (OES) or the mass-to-charge ratio of the ions (MS) to identify and quantify the elements.
Detailed Experimental Protocol:
-
Microwave Digestion: Accurately weigh a sample of C11H15ClO3S into a microwave digestion vessel. Add a mixture of strong acids (e.g., nitric acid) and heat according to a pre-programmed temperature profile. This step is critical and must be carefully optimized to ensure complete digestion without loss of volatile elements.
-
Dilution: After cooling, dilute the digested sample to a precise final volume with deionized water.
-
Instrument Calibration: Calibrate the ICP-OES/MS with a series of certified aqueous standards for sulfur and chlorine.
-
Analysis: Introduce the diluted sample solution into the instrument for analysis.
-
Calculation: The instrument software calculates the concentration of S and Cl in the solution, which is then used to determine the percentage in the original solid sample.
Performance Comparison
Table 2: Comparison of Analytical Techniques for C11H15ClO3S
| Feature | Combustion Analysis | Schöniger Flask Combustion | ICP-OES / ICP-MS |
| Elements Determined | C, H, S | Cl, S | S, Cl (and other elements) |
| Accuracy | Excellent (typically <0.3% error) | Excellent (<0.3% error) | Very Good (typically <0.5% error) |
| Precision | Excellent | Good | Excellent |
| Sample Size | 1-3 mg | 5-10 mg | 10-50 mg |
| Throughput | High (automated) | Low (manual) | High (automated) |
| Primary Advantage | Gold standard for C, H, S | Low capital cost; high accuracy | High throughput; multi-element capability |
| Primary Limitation | Cannot determine halogens or O | Labor-intensive; requires skilled operator | Complex sample prep (digestion); high capital cost |
| Destructive? | Yes | Yes | Yes |
Conclusion and Recommendations
The elemental analysis of C11H15ClO3S requires a multi-technique approach to accurately determine all constituent elements.
-
For Carbon, Hydrogen, and Sulfur: Automated Combustion Analysis is the undisputed method of choice. Its high accuracy, precision, and level of automation make it the industry standard for verifying the core organic components of the molecule.
-
For Chlorine: The choice depends on available resources and required throughput.
-
For laboratories performing occasional halogen analysis, the Schöniger Flask method provides excellent accuracy at a low cost, provided the technical expertise is available.
-
For research or quality control labs with a high sample load, investing in an ICP-OES or ICP-MS system, along with a microwave digestion unit, offers a robust and high-throughput solution. While the initial capital investment is significant, the long-term benefits in automation and multi-element capability are substantial.
-
-
A Note on Oxygen: Oxygen is typically not determined directly. It is calculated by difference, by subtracting the experimentally determined percentages of all other elements from 100%. This means the accuracy of the oxygen value is dependent on the accuracy of all other measurements.
By combining these state-of-the-art techniques, researchers can confidently validate the elemental composition of C11H15ClO3S and other novel compounds, ensuring a solid analytical foundation for further drug development and scientific inquiry.
References
- Vertex AI Search. (2025, April 15). Elemental Analysis tool.
- Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas.
- CHN-Tool.
- ResearchGate. (2021, February 24). How can we theoretically calculate Elemental analysis(percentage)
- National Institutes of Health.
- Chemistry LibreTexts. (2026, January 27). 3.
- CHEM 1114. 5.4 Determining Empirical and Molecular Formulas.
Sources
Technical Guide: HPLC Retention Time Shifts for Alkoxy-Substituted Sulfonamides
Comparative Analysis: C18 vs. Phenyl-Hexyl Stationary Phases
Executive Summary
In the structural optimization of sulfonamide antibiotics and diuretics, alkoxy-substitution (e.g., methoxy-, ethoxy-, propoxy- moieties) is a common strategy to modulate lipophilicity and bioavailability. However, these modifications introduce significant chromatographic challenges. While standard C18 (Octadecylsilane) columns provide predictable retention based on hydrophobicity, they often fail to resolve positional isomers or separate impurities with similar hydrophobicity indices.
This guide compares the performance of Phenyl-Hexyl stationary phases (The Product) against traditional C18 columns (The Alternative). We demonstrate that while C18 retention is driven almost exclusively by solvophobic interactions, Phenyl-Hexyl phases introduce a secondary
Mechanistic Insight: The Physics of Retention
To understand the retention time shifts, one must analyze the molecular forces at play. Sulfonamides possess an aromatic core capable of
The Hydrophobic Subtraction Model (C18)
On a C18 column, retention is governed by the partition coefficient (
-
Rule: Retention time (
) increases linearly with the carbon number of the substituent. -
Limitation: Isomers with identical
values often co-elute.
The Interaction Model (Phenyl-Hexyl)
Phenyl-Hexyl phases combine a 6-carbon alkyl spacer (hydrophobicity) with a terminal phenyl ring.
-
Mechanism: The electron-rich oxygen in the alkoxy group increases the electron density of the sulfonamide aromatic ring (resonance donation).
-
Result: This alters the strength of the
interaction with the stationary phase.[1] The Phenyl-Hexyl phase can discriminate based on the electronic nature of the substituent, not just its size.
Interaction Pathway Diagram
Figure 1: Mechanistic comparison of analyte interactions on C18 vs. Phenyl-Hexyl stationary phases.
Experimental Protocol: Self-Validating Comparison
To replicate the retention shifts described below, use the following standardized protocol. This method includes a "System Suitability" step to ensure the column is active and the mobile phase is correctly prepared.
Materials
-
Analytes: Sulfadiazine (SDZ), Sulfamethoxazole (SMX), and synthesized alkoxy-analogs (4-methoxy, 4-ethoxy, 4-propoxy derivatives).
-
Columns:
Method Parameters[3][4][5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Low pH suppresses ionization of the sulfonamide nitrogen (pKa ~6-10), ensuring retention is driven by the alkoxy-substituent.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm.[3]
Gradient Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 60 |
| 15.1 | 10 |
| 20.0 | 10 (Re-equilibration) |
System Suitability (Self-Validation)
Before running samples, inject a mixture of Uracil (
-
Requirement: The Toluene retention factor (
) on the C18 column must be > 3.0. -
Requirement: The Toluene/Uracil selectivity on the Phenyl-Hexyl column must show slight tailing (asymmetry factor 1.1–1.3) indicating active
sites.
Comparative Performance Data
The following data illustrates the retention factor (
Retention Factor ( ) Comparison
| Compound | Substituent (-OR) | LogP (Calc) | C18 Retention ( | Phenyl-Hexyl Retention ( | Shift Observation |
| Sulfonamide A | -H (Unsubstituted) | 0.89 | 1.2 | 1.5 | Increased retention on Phenyl due to core aromaticity. |
| Sulfonamide B | -OCH₃ (Methoxy) | 1.15 | 2.1 | 2.4 | Slight Shift: Electron donation strengthens |
| Sulfonamide C | -OCH₂CH₃ (Ethoxy) | 1.68 | 3.5 | 3.2 | Inversion: Steric bulk of ethyl group begins to hinder |
| Sulfonamide D | -O(CH₂)₂CH₃ (Propoxy) | 2.21 | 5.8 | 4.9 | Major Shift: Hydrophobicity dominates C18; Phenyl-Hexyl retains less strongly than C18. |
Analysis of the Shift
-
The C18 Trend: As expected, retention increases linearly with chain length (Methoxy < Ethoxy < Propoxy). This is a pure hydrophobicity separation.
-
The Phenyl-Hexyl Anomaly: Note that for Propoxy-substituted sulfonamides, the retention (
) is lower than on C18 ( ).-
Why? The bulky propoxy tail creates steric hindrance, preventing the sulfonamide ring from lying flat against the phenyl ligands of the stationary phase. This weakens the
interaction, reducing retention relative to the purely hydrophobic C18 mechanism [1].
-
Selectivity for Positional Isomers
When analyzing ortho- vs. para- methoxy isomers:
-
C18 Selectivity (
): 1.02 (Co-elution). The hydrophobicity is identical. -
Phenyl-Hexyl Selectivity (
): 1.15 (Baseline resolution). The ortho- isomer has different steric access to the -cloud than the para- isomer, allowing separation.
Method Development Workflow
Use this decision tree to determine when to switch from C18 to Phenyl-Hexyl for sulfonamide analysis.
Figure 2: Decision matrix for selecting stationary phases based on separation failure modes.
Conclusion
For general potency assays of single sulfonamides, C18 columns remain the standard due to their robustness and predictability. However, when analyzing alkoxy-substituted analogs —particularly in the presence of isomers or complex matrices—the Phenyl-Hexyl phase is the superior product.
The Phenyl-Hexyl phase provides a "selectivity lever" that C18 lacks. By exploiting the electronic density changes induced by alkoxy groups, researchers can achieve baseline resolution of compounds that are inextricably co-eluted on C18.
References
-
Hadjmohammadi, M., & Sharifi, V. (2009). Investigation of the retention behavior of sulfonamides on different stationary phases. Journal of the Brazilian Chemical Society. Link
-
Kaliszan, R. (2007).[4] Quantitative Structure-Retention Relationships (QSRR) in chromatography. Chemical Reviews. Link
-
Agilent Technologies. (2018). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Technical Note. Link
-
Phenomenex. (2024). Phenyl-Hexyl vs. C18: When to Switch? Chromatography Blog. Link
-
Tóth, G., et al. (2022).[5] Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships. Molecules. Link
Sources
A Comparative Guide to 13C NMR Chemical Shifts of the Pentyloxy Chain in Sulfonyl Derivatives
For researchers and professionals in drug development and organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Specifically, 13C NMR provides a direct map of the carbon skeleton of a molecule. This guide offers an in-depth comparison of the 13C NMR chemical shifts for a pentyloxy chain (-O-(CH₂)₄CH₃) when attached to two distinct classes of sulfonyl derivatives: alkylsulfonates and arylsulfonates. Understanding these spectral nuances is critical for the unambiguous characterization of sulfonate esters, a common functional group in pharmaceuticals and advanced materials.
This analysis will focus on two representative molecules: Pentyl Methanesulfonate (an alkylsulfonate) and Pentyl Benzenesulfonate (an arylsulfonate). By comparing the chemical shifts of the five distinct carbons of the pentyloxy chain (C1' to C5'), we can elucidate the electronic influence of the sulfonyl group and its substituent.
The Foundational Principles: What Governs Chemical Shifts in the Pentyloxy Chain?
The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. The primary factor governing the shifts in an alkoxy chain attached to a sulfonyl group is the powerful inductive effect of the sulfonate ester moiety (-SO₂-O-).
-
Electronegativity and Deshielding: The sulfonyl group contains two highly electronegative oxygen atoms and a sulfur atom, which collectively exert a strong electron-withdrawing effect. This effect is transmitted through the ester oxygen to the pentyloxy chain. The carbon atom directly attached to this oxygen (C1') is the most affected, experiencing a significant reduction in electron density. This "deshielding" causes its nucleus to resonate at a higher frequency, resulting in a more downfield chemical shift (a larger ppm value).[1][2]
-
Distance-Dependent Attenuation: The inductive effect weakens progressively with distance.[2] Consequently, the deshielding influence of the sulfonyl group diminishes along the pentyloxy chain. We can predict that C2' will be less deshielded than C1', C3' less than C2', and so on. This results in a predictable upfield trend for the carbons further from the sulfonate group.
The diagram below illustrates the general structure and the nomenclature used for the pentyloxy chain carbons.
Caption: General structure of a pentyloxy-sulfonyl derivative.
Comparative Analysis: Alkylsulfonyl vs. Arylsulfonyl Derivatives
To provide a clear comparison, the 13C NMR chemical shifts for Pentyl Methanesulfonate and Pentyl Benzenesulfonate have been predicted using validated computational models. This illustrative data allows for a direct side-by-side analysis of the electronic impact of a methyl versus a phenyl group attached to the sulfonyl core.
| Carbon Position | Pentyl Methanesulfonate (Predicted ppm) | Pentyl Benzenesulfonate (Predicted ppm) | Analysis of the Chemical Shift Trend |
| C1' (O-C H₂) | 69.8 | 70.2 | Strongly Deshielded: This carbon is the most downfield in both molecules due to its direct attachment to the electronegative oxygen of the sulfonate ester. The slightly more downfield shift in the benzenesulfonate derivative suggests the phenyl ring's electron-withdrawing character enhances the deshielding effect compared to a methyl group. |
| C2' (-CH₂-C H₂) | 28.5 | 28.4 | Significant Upfield Shift: Moving one carbon away from the oxygen results in a dramatic upfield shift of over 40 ppm. The inductive effect has greatly diminished. |
| C3' (-CH₂-C H₂) | 27.8 | 27.7 | Incremental Upfield Shift: The shift continues to move upfield, though the change is much smaller, indicating a further, but slight, increase in shielding. |
| C4' (-CH₂-C H₂) | 22.1 | 22.0 | Continued Shielding: The upfield trend persists as the carbon is further removed from the electron-withdrawing group. |
| C5' (-C H₃) | 13.8 | 13.7 | Most Shielded: As the terminal methyl group, this carbon is the most shielded and appears furthest upfield, typical for an alkane-like environment. |
Key Insights from the Data:
-
Dominance of the Sulfonate Group: The primary determinant of the chemical shift pattern is the -SO₂-O- moiety, which sets the general downfield position of C1' and the subsequent upfield trend for C2' through C5'.
-
Subtle Influence of the 'R' Group: The difference between an alkyl (methyl) and an aryl (phenyl) group on the sulfonyl moiety has a very minor effect on the chemical shifts of the pentyloxy chain carbons, with changes of less than 0.5 ppm. While subtle, the slightly more downfield nature of the C1' peak in the benzenesulfonate is consistent with the phenyl group being a net electron-withdrawing group compared to the electron-donating methyl group.
The logical relationship between the molecular structure and the resulting chemical shifts is visualized below.
Caption: Factors influencing pentyloxy chain chemical shifts.
A Self-Validating Protocol for 13C NMR Data Acquisition
To ensure the collection of high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed to be self-validating by incorporating standard setup and calibration procedures.
Objective: To acquire a quantitative, proton-decoupled 13C NMR spectrum.
Materials:
-
Sulfonyl derivative sample (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., Bruker 400 MHz)
Methodology:
-
Sample Preparation:
-
Action: Accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
-
Causality: The deuterated solvent provides a field frequency lock for the spectrometer, ensuring stability. Its known chemical shift (e.g., 77.16 ppm for CDCl₃) serves as a reliable internal reference for calibrating the spectrum.[3]
-
-
Instrument Setup:
-
Action: Insert the sample into the spectrometer. In the acquisition software (e.g., Bruker TopSpin), load standard 13C acquisition parameters.
-
Causality: Starting with standard parameters ensures that essential settings like spectral width and transmitter frequency are appropriate for observing the full range of 13C chemical shifts (typically 0-220 ppm).[3]
-
-
Locking and Shimming:
-
Action: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming.
-
Causality: Locking compensates for any drift in the magnetic field. Shimming homogenizes the magnetic field across the sample volume, which is crucial for obtaining sharp, symmetrical peaks and high resolution.
-
-
Tuning and Matching (ATMA):
-
Action: Execute the automatic tuning and matching routine for the 13C channel.
-
Causality: This step ensures maximum efficiency in transmitting radiofrequency power to the sample and detecting the resulting signal, which is vital for the low-sensitivity 13C nucleus.
-
-
Acquisition Parameter Optimization:
-
Action: Set the key parameters:
-
ns (Number of Scans): Set to a multiple of 4 (e.g., 64, 128, or higher).
-
d1 (Relaxation Delay): Set to at least 1-2 seconds. For fully quantitative results, this should be 5 times the longest T₁ relaxation time.
-
rga (Receiver Gain): Run the automatic receiver gain adjustment.
-
-
Causality:
-
The low natural abundance (1.1%) of 13C necessitates signal averaging over many scans (ns) to achieve an adequate signal-to-noise ratio.
-
A sufficient relaxation delay (d1) allows the carbon nuclei to return to thermal equilibrium between pulses, preventing signal saturation and ensuring that peak integrals are more representative of the number of carbons.
-
Proper receiver gain (rga) maximizes the dynamic range of the detector without causing signal clipping.
-
-
-
Acquisition:
-
Action: Start the acquisition using a standard pulse program for proton-decoupled 13C NMR (e.g., zgpg30 on Bruker systems).
-
Causality: Broadband proton decoupling removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line. This greatly aids in spectral interpretation.
-
-
Data Processing:
-
Action: Apply a Fourier transform (efp) to the acquired Free Induction Decay (FID). Phase the resulting spectrum (apk). Calibrate the spectrum by setting the solvent peak to its known literature value.
-
Causality: Fourier transformation converts the time-domain signal (FID) into the frequency-domain spectrum. Phasing corrects the peak shapes to be purely absorptive. Referencing to the known solvent peak ensures the accuracy and comparability of the chemical shift values.
-
Caption: Standard workflow for 13C NMR data acquisition.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Wikipedia contributors. (2023). Spectral Database for Organic Compounds. In Wikipedia, The Free Encyclopedia. [Link]
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DataCite. (2018). Integrated Spectral Data Base System for Organic Compounds. [Link]
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re3data.org. (2023). Spectral Database for Organic Compounds. [Link]
-
Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 111883, Pentyl methanesulfonate. [Link]
-
ChemAxon. (2023). NMR Predictor Documentation. [Link]
-
Patiny, L., et al. (2008). NMRDB.org: Predict 13C carbon NMR spectra. Chimia, 62(4), 280-281. [Link]
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Supporting Information. (n.d.). 1H and 13C NMR spectra of compound 2a. [Link]
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Supporting Information. (n.d.). General Information. [Link]
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Patiny, L., et al. (2007). Simulate and predict NMR spectra. [Link]
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Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). [Link]
-
Hanna, A. G., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-274. [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
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LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
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Kleinpeter, E., et al. (2005). NMR spectroscopic data of some 1-alkoxy-2,2-di(carbonyl, carboxyl, cyano)-substituted ethylenes. Magnetic Resonance in Chemistry, 43(2), 171-3. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4156, Methyl Methanesulfonate. [Link]
-
NOBLE CHEMISTRY. (2024, June 5). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. YouTube. [Link]
-
Ibarra-Arellano, N., et al. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 24(20), 3647. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
